2,6-Diazaspiro[3.4]octan-5-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-6(1-2-8-5)3-7-4-6;/h7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAPMTWSLPSUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-28-6 | |
| Record name | 2,6-diazaspiro[3.4]octan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.4]octan-5-one hydrochloride is a unique spirocyclic scaffold of increasing interest in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and predicting its pharmacokinetic profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and the authoritative methodologies for their determination. While specific experimental data for this compound is not widely available in public literature, this document serves as a detailed procedural manual for researchers to generate this critical information in a scientifically rigorous manner.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1203683-28-6 | [1] |
| Molecular Formula | C₆H₁₀N₂O·HCl | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| Chemical Structure | ![]() | - |
Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable oral absorption, hindering clinical efficacy. For intravenous formulations, high solubility is essential. Understanding the solubility of this compound in various aqueous and organic media is a foundational step in its development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for solubility measurement.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or mol/L.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| 0.1 N HCl | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Measurement.
Melting Point
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a pure compound, while a broad range may suggest the presence of impurities. It is also a critical parameter for many manufacturing processes, such as milling and tablet compression.
Experimental Protocol: Capillary Melting Point Determination (USP <791>)
Step-by-Step Methodology:
-
Sample Preparation: Finely powder the dry sample of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion).
-
Data Reporting: Report the melting range (onset to completion).
Data Presentation:
| Property | Value (°C) |
| Melting Range | To be determined |
Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a crucial parameter that influences a drug's solubility, absorption, distribution, and excretion. For an ionizable compound like this compound, knowing the pKa is essential for predicting its behavior in different physiological compartments with varying pH.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds[2][3][4][5][6].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the equivalence point.
-
Data Reporting: Report the experimentally determined pKa value(s).
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD)
Scientific Rationale: Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
-
LogP (Partition Coefficient): Represents the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Represents the lipophilicity of the molecule at a specific pH, considering all ionic and neutral species. For ionizable compounds, LogD is more physiologically relevant.
Experimental Protocol 1: Shake-Flask Method for LogP/LogD
This is the traditional and most reliable method for determining lipophilicity[7][8][9][10][11].
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with the aqueous phase (e.g., water for LogP, a buffer of specific pH for LogD) and vice versa.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation:
-
LogP = log ([Concentration in n-octanol] / [Concentration in water])
-
LogD = log ([Concentration in n-octanol] / [Total concentration in aqueous phase])
-
Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, high-throughput method for estimating LogP/LogD[12][13][14].
Step-by-Step Methodology:
-
Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system, and their retention times are recorded. A calibration curve of retention time versus LogP is generated.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP/LogD Estimation: The LogP/LogD of the compound is estimated by interpolating its retention time on the calibration curve.
Data Presentation:
| Property | Method | Value |
| LogP | Shake-Flask | To be determined |
| LogD (pH 7.4) | Shake-Flask | To be determined |
| Estimated LogP | RP-HPLC | To be determined |
Stability
Scientific Rationale: Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. It ensures that the drug maintains its quality, safety, and efficacy over time. Stability studies are conducted under various environmental conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: ICH Q1A(R2) Stability Testing
This protocol outlines the requirements for stability testing of new drug substances[15][16][17][18][19].
Step-by-Step Methodology:
-
Batch Selection: Use at least three primary batches of this compound for the stability studies.
-
Storage Conditions: Store the samples in controlled environment chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Assay
-
Degradation products (impurities)
-
Moisture content
-
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis) to identify potential degradation pathways and to develop a stability-indicating analytical method.
Workflow for ICH Q1A(R2) Stability Study:
Caption: Workflow for an ICH Q1A(R2) Stability Study.
Spectroscopic and Spectrometric Characterization
Scientific Rationale: Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound. They provide a unique fingerprint of the molecule.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to advance the understanding and development of this promising spirocyclic scaffold. The systematic application of these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the successful progression of any new chemical entity from discovery to clinical application.
References
- 1. This compound | 1203683-28-6 | DYB68328 [biosynth.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
The Enigmatic Core: A Technical Guide to the Structure and Characterization of 2,6-diazaspiro[3.4]octan-5-one Hydrochloride
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 2,6-diazaspiro[3.4]octan-5-one hydrochloride. This novel spirocyclic scaffold is of burgeoning interest in medicinal chemistry, offering a unique three-dimensional architecture for the design of new therapeutic agents.
The 2,6-diazaspiro[3.4]octane framework, a rigid and synthetically accessible motif, has emerged as a privileged structure in the quest for novel bioactive molecules. Its inherent sp³-rich character provides a distinct advantage in exploring chemical space beyond the traditional flat, aromatic compounds that have historically dominated drug discovery pipelines. This guide will delve into the structural intricacies and characterization methodologies for this compound, a key building block within this promising class of compounds.
Molecular Structure and Physicochemical Properties
This compound possesses a unique spirocyclic system where a four-membered azetidine ring and a five-membered pyrrolidinone ring share a single carbon atom. This arrangement imparts significant conformational rigidity, a desirable trait for designing molecules with high target specificity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O·HCl | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| CAS Number | 1203683-28-6 | [1] |
| Canonical SMILES | C1NC(=O)C12CNC2.Cl | [1] |
Synthesis of the 2,6-Diazaspiro[3.4]octane Core: A Proposed Pathway
A proposed synthetic workflow is outlined below:
Caption: A proposed three-step synthesis of this compound.
Experimental Protocol: A Representative Staudinger [2+2] Cycloaddition
The following protocol is a generalized representation for the synthesis of spiro-β-lactams and should be adapted and optimized for the specific substrates leading to 2,6-diazaspiro[3.4]octan-5-one.
-
Imine Formation: A solution of a suitable protected azetidinone is reacted with a primary amine in an appropriate solvent (e.g., dichloromethane, toluene) to form the corresponding imine. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Ketene Generation and Cycloaddition: To the solution containing the imine, a solution of an appropriate acyl chloride and a tertiary amine (e.g., triethylamine) is added dropwise at a controlled temperature (often 0 °C to room temperature). This in situ generation of the ketene and its subsequent [2+2] cycloaddition with the imine yields the protected spiro-β-lactam.[4]
-
Deprotection and Hydrochloride Salt Formation: The protecting group on the spiro-β-lactam is removed under appropriate conditions (e.g., acidolysis for a Boc group). Subsequent treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether, dioxane) affords the desired this compound salt.
Structural Characterization: A Multi-Technique Approach
Due to the lack of publicly available experimental data for this compound, this section will present a representative characterization workflow. The data interpretation is based on the analysis of a closely related, well-characterized derivative, N-Boc-2,6-diazaspiro[3.4]octan-5-one, to provide valuable insights into the expected spectroscopic features.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and pyrrolidinone rings. The chemical shifts and coupling patterns would be indicative of their local chemical environments. Protons adjacent to the nitrogen atoms and the carbonyl group would be expected to resonate at a lower field (higher ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide crucial information about the carbon framework. The spiro carbon, being a quaternary center, would appear as a singlet. The carbonyl carbon of the lactam would be observed at a characteristic downfield chemical shift (typically >170 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H stretch (amine hydrochloride) | 3200-2500 (broad) | Confirms the presence of the ammonium salt. |
| C=O stretch (β-lactam) | 1780-1740 | Characteristic high-frequency absorption for a strained four-membered lactam. |
| C-N stretch | 1350-1000 | Indicates the presence of the carbon-nitrogen bonds within the rings. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition. Electrospray ionization (ESI) would be a suitable ionization technique. The expected molecular ion peak for the free base (C₆H₁₀N₂O) would be observed, and the isotopic pattern would further corroborate the molecular formula.
Experimental Protocol: General Analytical Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective protons and carbons.
-
-
FT-IR Spectroscopy:
-
Prepare a sample for analysis (e.g., KBr pellet, thin film).
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI).
-
Acquire the mass spectrum in the desired mass range.
-
Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-diazaspiro[3.4]octane scaffold is a versatile building block for the synthesis of compounds with a wide range of biological activities.[6] Derivatives of this core have shown promise in various therapeutic areas:
-
Antitubercular Agents: Nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core have exhibited potent activity against Mycobacterium tuberculosis.[7]
-
Sigma-1 Receptor Antagonists: Certain derivatives have been identified as potent antagonists of the sigma-1 receptor, suggesting potential applications in pain management and the mitigation of morphine tolerance.[8]
-
Antimalarial Activity: Novel diazaspiro[3.4]octane compounds have demonstrated activity against multiple life stages of the Plasmodium falciparum parasite.
The rigid, three-dimensional nature of the 2,6-diazaspiro[3.4]octane scaffold allows for the precise spatial orientation of substituents, enabling the design of highly selective ligands for various biological targets.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, it is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Conclusion
This compound represents a key entry point into a class of spirocyclic compounds with significant potential in medicinal chemistry. While a complete experimental dataset for this specific molecule remains to be publicly documented, this guide provides a comprehensive overview of its structure, a plausible synthetic approach, and a robust strategy for its characterization based on established principles and data from closely related analogs. As research in this area continues to expand, the insights provided herein will serve as a valuable resource for scientists working to unlock the full therapeutic potential of the 2,6-diazaspiro[3.4]octane scaffold.
References
- 1. This compound | 1203683-28-6 | DYB68328 [biosynth.com]
- 2. Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: An In-Depth Technical Guide for Drug Discovery Professionals
The quest for novel chemical scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in medicinal chemistry. Among the myriad of molecular architectures, spirocyclic systems have garnered considerable attention due to their inherent three-dimensionality and conformational rigidity. This guide focuses on the 2,6-diazaspiro[3.4]octane core, a privileged sp³-rich scaffold that has recently emerged as a versatile building block for a diverse array of biologically active compounds. Its unique structural properties and synthetic accessibility make it a compelling starting point for the development of next-generation therapeutics.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,6-diazaspiro[3.4]octane derivatives.
The 2,6-Diazaspiro[3.4]octane Core: A Privileged Scaffold in Medicinal Chemistry
The 2,6-diazaspiro[3.4]octane scaffold is characterized by a unique three-dimensional arrangement, which offers distinct advantages in drug design. This rigidity allows for a more precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[4][5] The high fraction of sp³-hybridized carbon atoms (Fsp³) is a desirable feature in modern drug discovery, often correlating with improved metabolic stability and clinical success rates.[2][3] The presence of two nitrogen atoms in the spirocyclic core provides multiple points for synthetic diversification, enabling the exploration of a vast chemical space.[6][7][8]
Synthetic Strategies for 2,6-Diazaspiro[3.4]octane Derivatives
The synthesis of the 2,6-diazaspiro[3.4]octane core is a critical initial step in the development of its derivatives. While various synthetic routes have been reported, a generalized workflow provides a conceptual framework for accessing this versatile scaffold. A common strategy involves the construction of the azetidine and pyrrolidine rings in a stepwise manner, often employing intramolecular cyclization reactions. The orthogonal protection of the two nitrogen atoms is a key consideration, allowing for selective functionalization and the generation of diverse compound libraries.[7]
Below is a generalized synthetic workflow for the preparation of 2,6-diazaspiro[3.4]octane derivatives.
Diverse Biological Activities of 2,6-Diazaspiro[3.4]octane Derivatives
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. These activities include potent anti-infective properties, as well as modulation of key signaling pathways implicated in oncology and neurological disorders.[1]
Anti-Infective Properties
Antitubercular Activity: Several studies have highlighted the potent activity of 2,6-diazaspiro[3.4]octane derivatives against Mycobacterium tuberculosis.[1][9] Nitrofuran carboxamide derivatives, in particular, have shown remarkable potency. In one study, a small library of twelve 5-nitrofuroyl derivatives was synthesized, leading to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against the H37Rv strain of M. tuberculosis.[2][3][10]
| Compound ID | Modification | MIC (µg/mL) against M. tuberculosis H37Rv |
| Lead Compound | 5-nitrofuroyl derivative with 1,2,4-triazole substituent | 0.016[2][3] |
| Analog 1 | 5-nitrofuroyl derivative with 1,2,4-oxadiazole substituent | >1 µg/mL |
| Analog 2 | 5-nitrofuroyl derivative with imidazole substituent | >1 µg/mL |
Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite.[11][12] These compounds exhibit low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential, making them attractive candidates for malaria eradication efforts.[11][12] Structure-activity relationship studies have led to the identification of compounds with asexual blood-stage activity below 50 nM.[11][12]
Oncology
The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into molecules targeting key drivers of cancer progression.
KRAS G12C Inhibition: A patent has been filed for 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives as inhibitors of the G12C mutant KRAS protein.[13] This mutation is a common oncogenic driver in several cancers, and its inhibition is a significant area of therapeutic interest. The covalent binding of these derivatives to the mutant KRAS protein is a key aspect of their mechanism of action.
Menin-MLL1 Interaction Inhibition: The 2,6-diazaspiro[3.4]octane motif has been utilized in the design of inhibitors of the menin-MLL1 interaction, which is a critical dependency in certain types of leukemia.[2][3]
Cyclin-Dependent Kinase (CDK) Inhibition: While not directly a 2,6-diazaspiro[3.4]octane derivative, related spirocyclic compounds have been investigated as allosteric modulators of cyclin E-CDK2 complexes, highlighting the potential of this structural class in targeting cell cycle machinery.[14]
The KRAS signaling pathway, a critical regulator of cell proliferation, is a key target for some 2,6-diazaspiro[3.4]octane derivatives.
Neuroscience
The unique structural features of the 2,6-diazaspiro[3.4]octane scaffold make it well-suited for targeting receptors and enzymes in the central nervous system.
Dopamine D₃ Receptor Antagonism: Derivatives have been reported as selective dopamine D₃ receptor antagonists, a target of interest for the treatment of substance abuse and neuropsychiatric disorders.[2][3]
Sigma-1 Receptor (σ₁R) Antagonism: A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ₁R antagonists.[15] These compounds have been shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance in preclinical models, suggesting their potential for pain management.[4][15]
Muscarinic M4 Receptor Agonism: The related 2-azaspiro[3.4]octane scaffold has been explored for the development of M4 receptor agonists, indicating the potential of these spirocyclic systems in treating neurological and psychiatric conditions.[16][17]
Experimental Protocols for Biological Evaluation
A standard workflow for the biological evaluation of novel 2,6-diazaspiro[3.4]octane derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assay for Antitubercular Activity: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well containing the test compounds.
-
Incubation: The plate is incubated for a defined period to allow for bacterial growth.
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Readout: After further incubation, the color change from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.[3]
In Vitro Assay for Receptor Binding: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor, such as the sigma-1 receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ₁R) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.[18]
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a significant and promising area of research in modern drug discovery.[1] Its derivatives have demonstrated a wide array of potent biological activities, from combating infectious diseases to modulating key pathways in human physiology. The structural rigidity and synthetic tractability of this core make it an attractive platform for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new avenues for the treatment of a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ZA202202913B - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the 2,6-Diazaspiro[3.4]octane Privileged Scaffold
Executive Summary
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has driven medicinal chemistry towards greater three-dimensionality.[1] Departing from the traditional "flatland" of aromatic, sp²-rich compounds, the focus has shifted to scaffolds that offer superior physicochemical properties, improved pharmacokinetic profiles, and novel intellectual property.[1] Among these, spirocyclic systems have emerged as particularly valuable motifs, with the 2,6-diazaspiro[3.4]octane core gaining significant traction as a privileged scaffold.[2][3][4] This guide provides a comprehensive technical overview of the 2,6-diazaspiro[3.4]octane scaffold, intended for researchers, scientists, and drug development professionals. We will explore its synthesis, conformational and physicochemical properties, and its successful application in modern drug discovery programs, offering field-proven insights into its strategic deployment.
The Strategic Imperative for Three-Dimensionality: Rise of the Spirocyclic Scaffold
The over-reliance on flat, aromatic structures in drug discovery has often led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of sp³-rich scaffolds is a direct response to these limitations.
The "Privileged Scaffold" Concept: A Blueprint for Success
The term "privileged scaffold," first coined by Evans et al. to describe the benzodiazepine nucleus, refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[5] This promiscuity is not random; it arises from the scaffold's ability to present substituents in well-defined three-dimensional vectors, mimicking the secondary structures of peptides or other endogenous ligands. The 2,6-diazaspiro[3.4]octane core is an exemplary privileged scaffold due to its rigid structure, which reduces the entropic penalty of binding and allows for precise orientation of functional groups into target protein pockets.[6]
Introducing the 2,6-Diazaspiro[3.4]octane Core
The 2,6-diazaspiro[3.4]octane is a bicyclic heterocyclic system featuring a central quaternary spiro-carbon atom linking an azetidine ring and a pyrrolidine ring. This unique architecture imparts significant conformational rigidity and provides two distinct nitrogen atoms that can be functionalized to explore chemical space in precise vectors.[7][8] Its growing popularity stems from its utility as a constrained bioisostere for more flexible diamine systems, such as piperazine, offering a pathway to improved selectivity and physicochemical properties.[1]
Constructing the Core: Synthetic Pathways and Methodologies
The efficient and scalable synthesis of the 2,6-diazaspiro[3.4]octane core is critical for its widespread adoption in drug discovery. While various methods have been explored, a robust strategy involves a 1,3-dipolar cycloaddition followed by intramolecular cyclization.
Synthetic Rationale: A Stepwise Approach
A reliable strategy for constructing the 2,6-diazaspiro[3.4]octane framework has been reported that achieves a respectable overall yield, making it suitable for gram-scale synthesis.[7] The key steps involve the formation of the pyrrolidine ring via a cycloaddition, followed by the construction of the azetidine ring. This approach allows for the introduction of orthogonal protecting groups, which are essential for selective functionalization of the two nitrogen atoms later in the synthetic sequence.[7]
Detailed Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
The following protocol is a representative synthesis adapted from published literature.[7] The causality behind the choice of reagents is critical: trifluoroacetic acid (TFA) is a strong acid catalyst suitable for the cycloaddition, while the subsequent steps are standard transformations for amide formation and cyclization. Orthogonal protection with Boc and Benzyl groups is a deliberate choice, as they can be removed under distinct conditions (acidolysis for Boc, hydrogenolysis for Benzyl), allowing for precise, directed derivatization.
Step 1: TFA-Catalyzed 1,3-Dipolar Cycloaddition
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a suitable solvent, add methyl acrylate.
-
Introduce a catalytic amount of trifluoroacetic acid (TFA).
-
The reaction proceeds to form the intermediate pyrrolidine ester in good yield.[7] This cycloaddition is a powerful C-C bond-forming reaction that efficiently constructs the five-membered ring.
Step 2: Amide Formation
-
Hydrolyze the resulting ester to the corresponding carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).
-
Couple the carboxylic acid with a desired amine (e.g., 2,4-dimethoxybenzylamine) using a standard peptide coupling reagent like HATU or EDC/HOBt to form the amide.
Step 3: Intramolecular Cyclization to Form the Azetidine Ring
-
The amide is then subjected to conditions that facilitate intramolecular cyclization to form the azetidine ring, completing the spirocyclic core. This often involves the formation of a leaving group on the pyrrolidine ring, followed by nucleophilic attack by the amide nitrogen.
Step 4: Final Deprotection/Functionalization
-
The orthogonally protected 2,6-diazaspiro[3.4]octane is now ready for further modification.[7]
-
The Boc group can be removed with TFA or HCl in dioxane to allow functionalization of the azetidine nitrogen.[7]
-
Subsequently, the benzyl group can be cleaved via hydrogenolysis (e.g., H₂, Pd/C) to functionalize the pyrrolidine nitrogen.[7]
Visualization of the Synthetic Pathway
The diagram below illustrates a generalized synthetic approach to the 2,6-diazaspiro[3.4]octane core, highlighting the key stages of ring formation and orthogonal protection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry. (2021) | Kerstin Hiesinger | 332 Citations [scispace.com]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride (CAS No. 1203683-28-6) for Drug Development Professionals
Introduction: The Emergence of a Versatile Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. 2,6-Diazaspiro[3.4]octan-5-one hydrochloride (CAS No. 1203683-28-6) has emerged as a significant heterocyclic building block, particularly noted for its application as a rigid and three-dimensional scaffold in the design of innovative therapeutics. Its spirocyclic nature, incorporating a lactam moiety, offers a unique conformational rigidity that is increasingly sought after to enhance target engagement, improve metabolic stability, and explore novel intellectual property space.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Physicochemical Properties: A Foundation for Rational Drug Design
The physicochemical characteristics of a building block are fundamental to its successful incorporation into a drug candidate. While extensive experimental data for this compound is not broadly published, a combination of data from suppliers and computational predictions provides a solid foundation for its application.
| Property | Value | Source |
| CAS Number | 1203683-28-6 | [][2] |
| Molecular Formula | C₆H₁₁ClN₂O | [3][4] |
| Molecular Weight | 162.62 g/mol | [3][4] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area (TPSA) | 41.1 Ų (of free base) | [5] |
| Hydrogen Bond Donors | 2 (of free base) | [4] |
| Hydrogen Bond Acceptors | 2 (of free base) | [4] |
| Rotatable Bonds | 0 (of free base) | [4] |
The rigid spirocyclic core with no rotatable bonds is a key feature, providing a predictable and constrained conformation when incorporated into larger molecules.[4] The moderate TPSA suggests a balance between solubility and permeability, a desirable trait in drug design.
Synthesis and Functionalization: Crafting the Core and its Derivatives
A plausible synthetic approach, based on established methodologies for similar spirocycles, is outlined below. This should be considered a representative workflow, and specific reaction conditions would require optimization.
Caption: A generalized synthetic workflow for this compound.
The secondary amine in the azetidine ring and the lactam nitrogen provide two distinct points for further functionalization, allowing for the facile incorporation of this scaffold into more complex molecules, such as PROTACs.
Mechanism of Action in Targeted Protein Degradation: The PROTAC Revolution
The primary application of this compound in contemporary drug discovery is as a linker or scaffold component in the design of PROTACs.[6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A warhead: Binds to the target protein of interest (POI).
-
An E3 ligase ligand: Recruits an E3 ubiquitin ligase.
-
A linker: Covalently connects the warhead and the E3 ligase ligand.
The 2,6-diazaspiro[3.4]octan-5-one scaffold can be incorporated into the linker, providing a rigid and defined spatial orientation between the warhead and the E3 ligase ligand. This is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: The catalytic cycle of a PROTAC utilizing a spirocyclic linker.
The rigidity of the spirocyclic linker can minimize the entropic penalty of forming the ternary complex, potentially leading to more potent and efficient protein degradation.[]
Applications in Drug Development: A Case Study in Antitubercular Agents
While a specific PROTAC incorporating this compound has not been explicitly detailed in readily available peer-reviewed literature, the utility of the closely related 2,6-diazaspiro[3.4]octane core has been demonstrated in the development of potent antitubercular agents. A study by Periphery Exploration identified a nitrofuran carboxamide derivative of this spirocycle with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv.[7]
This example highlights the potential of the 2,6-diazaspiro[3.4]octane scaffold to serve as a central building block for generating diverse libraries of bioactive compounds. The synthetic handles on the spirocycle allow for the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: A Representative Synthesis of a Functionalized 2,6-Diazaspiro[3.4]octane Derivative
The following is a representative experimental protocol adapted from the synthesis of a related 2,6-diazaspiro[3.4]octane derivative, illustrating how the core can be functionalized for medicinal chemistry applications.[7]
Step 1: Boc Protection of the Azetidine Nitrogen
-
To a solution of the parent 2,6-diazaspiro[3.4]octane in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction and purify the product by column chromatography to yield the N-Boc protected intermediate.
Step 2: Acylation of the Pyrrolidinone Nitrogen
-
To a solution of the N-Boc protected spirocycle in an aprotic solvent (e.g., N,N-dimethylformamide), add a suitable acylating agent (e.g., an acid chloride or an activated carboxylic acid) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at the appropriate temperature until completion.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Treat the N-Boc, N'-acyl protected intermediate with a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the final functionalized 2,6-diazaspiro[3.4]octane derivative as a salt.
References
- 2. This compound | 1203683-28-6 | DYB68328 [biosynth.com]
- 3. 2,5-Diazaspiro[3.4]octan-6-one hydrochloride | C6H11ClN2O | CID 91825874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2,5-Diazaspiro[3.4]octan-6-one | C6H10N2O | CID 71306272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. News - Single [spirochem.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Solubility and Stability of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2,6-diazaspiro[3.4]octan-5-one hydrochloride in dimethyl sulfoxide (DMSO). As a valued scaffold in modern medicinal chemistry, understanding the behavior of this spirocyclic lactam in DMSO is critical for the integrity of high-throughput screening (HTS), compound management, and early-stage drug discovery processes. This document outlines the fundamental principles, step-by-step experimental protocols, and data interpretation strategies essential for generating reliable and reproducible results. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. This guide is intended to be a practical resource for researchers navigating the complexities of compound characterization in DMSO.
Introduction: The Critical Role of DMSO in Early-Phase Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has become the cornerstone of compound management and in vitro screening in the pharmaceutical and biotechnology industries.[1][2][3] Its unparalleled ability to dissolve a broad spectrum of both polar and nonpolar small molecules makes it an ideal vehicle for creating high-concentration stock solutions for chemical libraries.[1][4] This practice, however, is not without its challenges. The long-term storage of compounds in DMSO can lead to issues such as precipitation and chemical degradation, which can compromise the accuracy and reproducibility of biological assays.[5][6]
The compound at the heart of this guide, this compound (Molecular Formula: C₆H₁₀N₂O·HCl, Molecular Weight: 162.62 g/mol ), represents a class of spirocyclic scaffolds that are of increasing interest in drug discovery due to their three-dimensional character and novel chemical space.[7][8][9] The presence of a lactam ring and secondary amines within the spirocyclic core introduces potential sites for chemical instability. Therefore, a thorough understanding of its solubility and stability profile in DMSO is not merely a perfunctory task but a prerequisite for its successful progression through the drug discovery pipeline.
This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to confidently assess the solubility and stability of this compound and other analogous compounds in DMSO.
Solubility Determination in DMSO: Beyond Simple Dissolution
The accurate determination of a compound's solubility in DMSO is fundamental to ensuring the quality of screening data.[10] Presenting a compound to a biological assay at a concentration lower than intended, due to unforeseen precipitation, can lead to false negatives and the erroneous dismissal of potentially valuable drug candidates. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and will be the focus of our protocol.[11][12]
Theoretical Considerations for Solubility
The solubility of a hydrochloride salt, such as this compound, in a polar aprotic solvent like DMSO is governed by a complex interplay of factors including lattice energy of the salt, solvation energy of the ions, and the specific interactions between the compound and the solvent molecules.[13] While DMSO is an excellent solvent, its hygroscopic nature can influence the solubility of compounds, as absorbed water can alter the solvent properties.[5][6] Therefore, the use of anhydrous DMSO and controlled experimental conditions are paramount.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in DMSO.[11][12]
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9%)
-
Glass vials with PTFE-lined caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Centrifuge
-
Calibrated pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of this compound powder. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended mixing time is crucial to ensure that the solution reaches thermodynamic equilibrium.[11][12]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[12]
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Accurately dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the compound is determined by comparing its peak area to a standard calibration curve.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Data Presentation: Solubility of this compound
| Parameter | Value |
| Solvent | Anhydrous DMSO |
| Temperature | 25°C |
| Method | Shake-Flask (Thermodynamic) |
| Equilibration Time | 48 hours |
| Solubility (mg/mL) | To be experimentally determined |
| Molar Solubility (M) | To be calculated |
Stability Assessment in DMSO: Ensuring Compound Integrity Over Time
The chemical stability of a compound in its DMSO stock solution is as critical as its solubility. Degradation can lead to a decrease in the concentration of the parent compound and the emergence of new entities with potentially confounding biological activities or toxicities. A stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradants.[14][15][16][17][18]
Potential Degradation Pathways
For this compound, the lactam functionality presents a potential site for hydrolysis, especially in the presence of trace amounts of water or acidic/basic impurities. The secondary amines could be susceptible to oxidation. Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are invaluable for elucidating potential degradation pathways and for developing a robust stability-indicating method.[19][20][21]
Experimental Protocol: Time-Course Stability Study in DMSO
This protocol outlines a systematic approach to evaluate the stability of this compound in DMSO at various temperatures over time.
Materials:
-
High-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM)
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, and room temperature)
-
Validated stability-indicating HPLC-MS method
Procedure:
-
Sample Preparation: Aliquot the DMSO stock solution into multiple amber glass vials to minimize freeze-thaw cycles.[12]
-
Time Points: Define the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
Storage: Store the vials at the different temperature conditions.
-
Analysis: At each time point, retrieve a vial from each temperature condition. Allow the sample to thaw completely and equilibrate to room temperature.
-
Quantification: Analyze the sample using a validated stability-indicating HPLC-MS method. This method should be capable of separating the parent compound from any potential degradants. The mass spectrometer will aid in the identification of any degradation products.[22]
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A common threshold for acceptable stability is ≥90% of the parent compound remaining.
Visualization of Experimental Workflow
Caption: Workflow for the time-course stability study of this compound in DMSO.
Visualization of Potential Degradation Pathways
Caption: Potential degradation pathways for 2,6-diazaspiro[3.4]octan-5-one in DMSO.
Best Practices for Storage and Handling
To mitigate the risks of precipitation and degradation, the following best practices for storing and handling DMSO stock solutions are recommended:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to minimize water content and potential contaminants.[23]
-
Appropriate Containers: Store stock solutions in glass vials with PTFE-lined caps or in specialized DMSO-resistant plasticware to prevent leaching and solvent evaporation.[24][25]
-
Low-Temperature Storage: For long-term storage, -80°C is recommended to slow down degradation kinetics. For short-term or working solutions, -20°C is often sufficient.[25]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and promote precipitation.[12]
-
Inert Atmosphere: For particularly sensitive compounds, consider storing aliquots under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]
-
Regular Quality Control: Periodically re-analyze the concentration and purity of stock solutions, especially for long-term storage or after extended use.
Conclusion
The successful use of this compound in drug discovery hinges on a clear understanding of its behavior in DMSO. This guide has provided a comprehensive, scientifically grounded framework for assessing its solubility and stability. By implementing the detailed protocols and adhering to the best practices outlined herein, researchers can ensure the integrity of their compound collections and the reliability of their screening data. The principles and methodologies described are broadly applicable and can be adapted for the characterization of other novel chemical entities, thereby supporting the advancement of robust and reproducible drug discovery programs.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acs.org [acs.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1203683-28-6 | DYB68328 [biosynth.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. japsonline.com [japsonline.com]
- 15. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijtsrd.com [ijtsrd.com]
- 17. scispace.com [scispace.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. biomedres.us [biomedres.us]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. medcraveonline.com [medcraveonline.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. nbinno.com [nbinno.com]
- 24. naturtotalshop.com [naturtotalshop.com]
- 25. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
Exploring the Chemical Space of 2,6-Diazaspiro[3.4]octan-5-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2,6-diazaspiro[3.4]octan-5-one scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability offer a compelling framework for the design of novel therapeutic agents. This guide provides an in-depth exploration of the chemical space surrounding this unique core, offering field-proven insights into its synthesis, derivatization, and biological applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground key claims in authoritative scientific literature. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.
Introduction: The Rise of a Privileged Scaffold
In the quest for novel drug candidates with improved efficacy and developability, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. The 2,6-diazaspiro[3.4]octan-5-one core, a unique fusion of a β-lactam and a pyrrolidine ring, has garnered significant attention for its ability to project substituents into distinct vectors in three-dimensional space. This rigid framework allows for precise mimicry of peptide turns and other complex biological recognition motifs, making it an attractive starting point for the development of potent and selective modulators of a variety of biological targets.
The incorporation of the 2,6-diazaspiro[3.4]octan-5-one scaffold into drug discovery programs has been fueled by its presence in a growing number of biologically active molecules.[2][3] Derivatives of this core have demonstrated potent activity against a range of diseases, including infectious diseases like tuberculosis and malaria, and have shown promise in the modulation of central nervous system targets.[3][4] This guide will provide a comprehensive overview of the synthesis of this versatile core and its derivatives, explore its diverse biological activities, and discuss the structure-activity relationships that govern its therapeutic potential.
Navigating the Synthetic Landscape: From Core to Chemical Space
The successful exploration of the chemical space around the 2,6-diazaspiro[3.4]octan-5-one core hinges on robust and flexible synthetic strategies. This section will detail a validated synthetic approach to the core structure and provide a protocol for its derivatization, enabling the generation of diverse libraries for biological screening.
Synthesis of the 2,6-Diazaspiro[3.4]octan-5-one Core
A key strategy for the construction of the 2,6-diazaspiro[3.4]octane core involves a multi-step sequence that establishes the spirocyclic framework with orthogonal protecting groups, allowing for selective functionalization of the two nitrogen atoms.[5]
Experimental Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane
This protocol is adapted from a reported multi-step synthesis and is presented here as a representative example.[5] Researchers should consult the primary literature for detailed reaction conditions and characterization data.
Step 1: Synthesis of a Key Intermediate
The synthesis often commences with the construction of a suitably functionalized precursor that contains the necessary components for the subsequent cyclization reactions. This can involve standard organic transformations to build a linear substrate with the correct stereochemistry and protecting groups.
Step 2: Formation of the Azetidine Ring
The four-membered azetidine ring is typically formed through an intramolecular nucleophilic substitution reaction. This step is crucial for establishing the spirocyclic center.
Step 3: Formation of the Pyrrolidinone Ring
The five-membered pyrrolidinone (or lactam) ring is then constructed, often through a lactamization reaction of an amino acid precursor.
Step 4: Deprotection and Isolation
The final step involves the selective removal of protecting groups to yield the desired orthogonally protected 2,6-diazaspiro[3.4]octane core, which can then be carried forward for further derivatization.
Exploring Chemical Diversity: Derivatization Strategies
The presence of two distinct nitrogen atoms in the 2,6-diazaspiro[3.4]octan-5-one core provides an excellent opportunity for combinatorial library synthesis. Orthogonal protecting groups allow for the selective functionalization of each nitrogen, enabling the exploration of a wide range of chemical space.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general method for the acylation of one of the nitrogen atoms of the 2,6-diazaspiro[3.4]octane core.
-
Dissolve the orthogonally protected 2,6-diazaspiro[3.4]octane in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add the desired acylating agent (e.g., acid chloride, acid anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the 2,6-diazaspiro[3.4]octan-5-one scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas.
Anti-Infective Properties
A significant body of research has focused on the development of 2,6-diazaspiro[3.4]octane derivatives as potent anti-infective agents.
Antitubercular Activity: Nitrofuran-containing derivatives have shown exceptional activity against Mycobacterium tuberculosis. The mechanism of action is believed to involve the reduction of the nitrofuran moiety within the mycobacterium to generate reactive nitrogen species that are cytotoxic.[2]
Antimalarial Activity: A novel series of 2,6-diazaspiro[3.4]octanes has been identified with activity against multiple life stages of the Plasmodium falciparum parasite.[4] These compounds exhibit low nanomolar potency against the asexual blood stage and also possess transmission-blocking potential.[4]
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Nitrofuran Derivatives | Mycobacterium tuberculosis H37Rv | MIC | As low as 0.016 µg/mL | [1] |
| Variously Substituted | Plasmodium falciparum | Asexual Blood Stage IC50 | <50 nM | [4] |
Central Nervous System (CNS) Applications
The rigid nature of the 2,6-diazaspiro[3.4]octan-5-one scaffold makes it an ideal framework for the design of ligands for CNS targets.
Sigma-1 Receptor Antagonism: A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective antagonists of the sigma-1 receptor (σ1R).[6] σ1R antagonists have shown potential in enhancing the analgesic effects of opioids and mitigating opioid tolerance, suggesting a therapeutic application in pain management.[6]
Structure-Activity Relationships (SAR) and Lead Optimization
The systematic exploration of the chemical space around the 2,6-diazaspiro[3.4]octan-5-one core has yielded valuable insights into the structure-activity relationships that govern its biological activity.
For the antitubercular nitrofuran derivatives, the nature of the substituent on the second nitrogen atom has a profound impact on potency. For example, the incorporation of specific azole moieties has been shown to significantly enhance activity.[1]
In the case of the antimalarial compounds, structure-activity relationship studies have led to the identification of derivatives with potent gametocyte-sterilizing properties, which is crucial for transmission-blocking.[4] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance.[4]
Conclusion and Future Perspectives
The 2,6-diazaspiro[3.4]octan-5-one scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Its unique three-dimensional structure and synthetic accessibility provide a fertile ground for the exploration of new chemical space. The demonstrated efficacy of its derivatives against challenging targets in infectious diseases and the central nervous system underscores its therapeutic potential.
Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of derivatives.
-
Exploration of New Biological Targets: Screening of 2,6-diazaspiro[3.4]octan-5-one libraries against a broader array of biological targets to uncover new therapeutic applications.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most promising lead compounds to guide further optimization efforts.
By leveraging the principles of rational drug design and a deep understanding of the underlying chemistry and biology, the full therapeutic potential of the 2,6-diazaspiro[3.4]octan-5-one scaffold can be realized.
References
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of the Third Dimension: A Technical Guide to Spirocyclic Building Blocks in Medicinal Chemistry
Abstract
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has propelled medicinal chemistry beyond the confines of two-dimensional "flatland." Among the scaffolds spearheading this evolution, spirocycles have emerged as a powerful tool for navigating the complexities of biological space. This guide provides an in-depth exploration of spirocyclic building blocks, from their fundamental advantages in drug design to practical synthetic strategies and their successful implementation in clinical candidates and approved drugs. We will delve into the causal relationship between their unique three-dimensional architecture and their ability to modulate key pharmacological parameters, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the transformative potential of spirocyclic motifs.
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this reliance on planar scaffolds has contributed to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" advocates for the incorporation of three-dimensional (3D) structural motifs to better mimic the intricate topographies of biological targets.[1]
Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift.[2] Their inherent rigidity and defined spatial arrangement of substituents provide a unique platform for precise molecular design. Unlike their planar counterparts, spirocyclic scaffolds project functional groups into distinct vectors in 3D space, enabling more specific and potent interactions with protein binding pockets. This guide will illuminate the principles and practices that underpin the growing prevalence and success of spirocyclic building blocks in modern drug discovery.
The Spirocyclic Advantage: Engineering Superior Pharmacological Properties
The introduction of a spirocyclic core into a drug candidate can profoundly influence its physicochemical and pharmacological profile. This is not a matter of chance, but a direct consequence of their distinct structural attributes.
Enhanced Three-Dimensionality and Target Engagement
The defining feature of a spirocycle is its quaternary spiroatom, which rigidly holds the two rings in a perpendicular orientation. This creates a well-defined 3D architecture that can be exploited to optimize ligand-receptor interactions.
-
Improved Potency and Selectivity: By presenting substituents in precise spatial orientations, spirocycles can achieve a higher degree of complementarity with the target's binding site. This can lead to enhanced potency and, crucially, improved selectivity against off-targets, thereby reducing the potential for adverse effects.[3]
-
Conformational Restriction: The rigid nature of spirocyclic systems reduces the entropic penalty upon binding to a biological target, which can contribute to a more favorable binding affinity.[1]
Figure 1: Comparison of target engagement between planar and spirocyclic scaffolds.
Modulation of Physicochemical Properties
The incorporation of spirocycles offers a powerful strategy to fine-tune the physicochemical properties of a molecule, directly impacting its drug-like characteristics.[2] Spiro-containing systems inherently increase the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with a higher probability of clinical success.[2]
| Property | Impact of Spirocycle Incorporation | Rationale |
| Solubility | Often Increased | The less planar and more globular shape of spirocyclic compounds can disrupt crystal lattice packing, leading to lower melting points and improved aqueous solubility.[2] |
| Lipophilicity (logP/logD) | Can be Modulated (often decreased) | The introduction of heteroatoms within the spirocyclic framework and the overall increase in saturation can lead to a reduction in lipophilicity, which is often desirable for optimizing ADME properties.[2] |
| Metabolic Stability | Generally Improved | The quaternary spirocenter and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[1] |
| hERG Inhibition | Often Reduced | The rigid conformation and reduced lipophilicity of spirocyclic analogs can disfavor binding to the hERG potassium channel, a common source of cardiotoxicity.[2] |
Table 1: Impact of Spirocyclic Scaffolds on Key Physicochemical Properties.
Synthetic Strategies for Spirocyclic Building Blocks
The increasing demand for spirocyclic scaffolds has spurred the development of innovative and efficient synthetic methodologies. Here, we present step-by-step protocols for the synthesis of two common and versatile spirocyclic cores.
Synthesis of Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane motif is a valuable building block that can serve as a bioisostere for a phenyl ring, offering a 3D alternative to a common planar scaffold.
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic acid [4]
This protocol outlines the thermal decarboxylation of a dicarboxylic acid precursor.
-
Reactant: Crude spiro[3.3]heptane-3,3-dicarboxylic acid.
-
Procedure: a. Place the crude spiro[3.3]heptane-3,3-dicarboxylic acid in a round-bottom flask equipped with a condenser. b. Heat the material to 220°C. c. Maintain the temperature for 30 minutes, or until the evolution of carbon dioxide ceases. d. Allow the reaction mixture to cool to room temperature.
-
Work-up and Purification: The resulting solid is spiro[3.3]heptane-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Figure 2: Workflow for the synthesis of spiro[3.3]heptane-2-carboxylic acid.
Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful and convergent method for the synthesis of spiro-pyrrolidine scaffolds, which are prevalent in many biologically active molecules.[5][6]
Experimental Protocol: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis [5]
This protocol describes a one-pot synthesis of a spirooxindole-pyrrolidine derivative.
-
Reactants: Cyclic amine (e.g., 1,2,3,4-tetrahydroisoquinoline), an aldehyde (e.g., 4-bromobenzaldehyde), and an olefinic oxindole.
-
Reagents and Solvents: Benzoic acid (BzOH) as a catalyst and ethanol (EtOH) as the solvent.
-
Procedure: a. To a microwave vial, add the cyclic amine (1.3 equivalents), the aldehyde (1.1 equivalents), the olefinic oxindole (1.0 equivalent), and benzoic acid (0.5 equivalents) in ethanol. b. Seal the vial and heat the mixture in a microwave reactor at 125°C for 30 minutes. c. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure. c. Purify the residue by column chromatography on silica gel to afford the desired spirooxindole-pyrrolidine product.
Figure 3: Workflow for the three-component synthesis of a spirooxindole-pyrrolidine.
Case Studies: Spirocycles in Action
The theoretical advantages of spirocyclic scaffolds are borne out by their increasing presence in clinically successful drugs and late-stage clinical candidates.
Spirooxindoles as MDM2-p53 Inhibitors
The interaction between MDM2 and the tumor suppressor protein p53 is a key target in oncology. Small molecules that can disrupt this interaction can reactivate p53's tumor-suppressing function. Spirooxindoles have emerged as a promising class of MDM2 inhibitors.[7][8]
The synthesis of these compounds often utilizes the [3+2] cycloaddition strategy described earlier.[7][9] The spirocyclic core provides a rigid scaffold that allows for the precise positioning of key pharmacophoric elements into the binding pockets of MDM2, mimicking the interactions of the p53 peptide. The stereochemistry of the spirooxindole core has been shown to have a significant impact on binding affinity, with differences of over 100-fold observed between diastereomers.[7] This highlights the importance of the well-defined 3D geometry imparted by the spirocycle.
Revumenib: A First-in-Class Spirocyclic Menin-MLL Inhibitor
Revumenib (Revuforj®) is a recently FDA-approved oral, first-in-class menin inhibitor for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[10] The spirocyclic core of revumenib is crucial for its mechanism of action, which involves the disruption of the menin-KMT2A protein-protein interaction that drives leukemogenesis.[11][12]
The development of revumenib showcases the power of spirocycles in tackling challenging targets like protein-protein interactions. The rigid spirocyclic scaffold allows for the optimal presentation of functional groups that engage with key residues in the menin binding pocket, leading to a potent and selective inhibitor.[13]
Tofacitinib: A Janus Kinase Inhibitor
Tofacitinib is an oral medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It is a potent inhibitor of the Janus kinase (JAK) family of enzymes. While the core of tofacitinib is not a simple spirocycle, its bicyclic structure, which can be considered a type of fused spiro-like system, imparts a degree of rigidity and three-dimensionality that is important for its activity. The development of tofacitinib involved careful optimization of its structure to achieve the desired potency and pharmacokinetic profile, and its success underscores the value of moving beyond simple planar scaffolds in drug design.[14][15]
Conclusion and Future Outlook
Spirocyclic building blocks have firmly established themselves as a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality, coupled with their ability to fine-tune physicochemical properties, offers a compelling solution to many of the challenges associated with traditional drug design. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of spirocycles, providing medicinal chemists with an even richer toolbox for the creation of next-generation therapeutics. As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocyclic motifs will be instrumental in the discovery and development of safer and more effective medicines.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Revumenib Revises the Treatment Landscape for KMT2A-r Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
- 14. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
Navigating the Spirocyclic Frontier: A Technical Guide to the Safe Handling, and Storage of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The novel spirocyclic scaffold of 2,6-diazaspiro[3.4]octan-5-one and its derivatives represents a promising frontier in medicinal chemistry. As these compounds progress through the drug discovery and development pipeline, a thorough understanding of their safe handling, storage, and disposal is paramount. This technical guide provides a comprehensive overview of the essential safety protocols for 2,6-diazaspiro[3.4]octan-5-one hydrochloride, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Key Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1203683-28-6 | [1] |
| Molecular Formula | C₆H₁₀N₂O · HCl | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| Physical State | Solid | [2] |
Hazard Identification and GHS Classification
The primary hazards associated with this compound are derived from the toxicological profile of the free base and the corrosive nature of the hydrochloride.
Globally Harmonized System (GHS) Classification (based on the free base):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[3]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[3]
Anticipated Hazards from Hydrochloride Salt:
-
Corrosivity: As a hydrochloride salt, the compound may be corrosive to metals and tissues.
-
Acidity: Solutions of this compound will be acidic and can cause burns upon contact.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through appropriate PPE and engineering controls is crucial when handling this compound.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to dust and potential vapors. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental spills. |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is essential to mitigate risks.
General Handling Precautions
-
Avoid dust formation: Handle the solid material carefully to prevent the generation of airborne dust.[3]
-
Work in a well-ventilated area: All manipulations of the solid and its solutions should be performed in a certified chemical fume hood.[3]
-
Prevent contact: Avoid contact with skin, eyes, and clothing.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Step-by-Step Weighing and Solution Preparation Protocol
-
Preparation: Don the appropriate PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Dissolution: Add the solvent to the solid in a closed container, or add the solid to the solvent slowly while stirring. Be mindful of any potential exothermic reactions.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and any relevant hazard warnings.
Storage and Stability
Proper storage is critical to maintain the compound's integrity and prevent accidents.
| Storage Condition | Recommendation | Justification |
| Temperature | Cool, dry place. Some related compounds are stored at 4°C. | To prevent degradation.[4] |
| Container | Tightly sealed, original container. | To prevent contamination and exposure to moisture.[3] |
| Incompatibilities | Store away from strong bases and oxidizing agents. | To avoid chemical reactions. |
| Ventilation | Store in a well-ventilated area. | To dissipate any potential off-gassing. |
Accidental Release and Emergency Procedures
A clear and practiced emergency plan is vital.
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain.[5]
References
Methodological & Application
Synthesis Protocol for 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional molecular architectures is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures due to their inherent conformational rigidity and ability to present substituents in well-defined spatial orientations. This unique topology often leads to enhanced binding affinity, improved selectivity, and favorable physicochemical properties compared to their linear or monocyclic counterparts.[1][2] The 2,6-diazaspiro[3.4]octane framework, in particular, has garnered significant attention as a versatile building block in the development of innovative drug candidates. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,6-diazaspiro[3.4]octan-5-one hydrochloride, a key intermediate for the elaboration of diverse compound libraries.
Strategic Approach to the Synthesis
The synthesis of this compound is strategically designed as a multi-step sequence commencing from the readily available starting material, 1-Boc-3-azetidinone. The core of this strategy involves the construction of the spirocyclic lactam, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt. The rationale behind this approach is to first build the complex bicyclic system with a protecting group on one of the nitrogen atoms, allowing for selective functionalization if required, and then to unmask the second amine and form a stable, crystalline salt in the final step.
The key transformations in this synthetic pathway are:
-
Horner-Wadsworth-Emmons Reaction: To introduce a reactive handle for the subsequent cyclization, an exocyclic α,β-unsaturated ester is installed on the azetidine ring.
-
Aza-Michael Addition and Lactamization: A tandem reaction sequence involving the addition of an amine followed by intramolecular cyclization to construct the pyrrolidinone ring.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.
This synthetic route is designed to be robust, scalable, and amenable to the generation of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
This part of the protocol details the construction of the protected spirocyclic lactam intermediate.
Step 1.1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This step employs a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety.
-
Materials and Reagents:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate as a colorless oil.
-
Step 1.2: Synthesis of tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
This step involves a tandem aza-Michael addition and intramolecular amidation to form the spirocyclic lactam.
-
Materials and Reagents:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Ammonia (7 N solution in methanol)
-
Methanol
-
Sodium methoxide (25% solution in methanol)
-
-
Protocol:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in a 7 N solution of ammonia in methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours. Monitor the progress of the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate as a white solid.[3]
-
Part 2: Synthesis of this compound
This final part of the protocol describes the deprotection of the Boc group and the formation of the hydrochloride salt.
-
Materials and Reagents:
-
tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
-
4 M HCl in 1,4-dioxane
-
Methanol
-
Diethyl ether
-
-
Protocol:
-
Dissolve tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (1.0 equivalent) in a minimal amount of methanol.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.[1]
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | 1-Boc-3-azetidinone | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | NaH, Methyl 2-(dimethoxyphosphoryl)acetate | THF | 0 to RT | 12-16 | 75-85 |
| 1.2 | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | NH3/MeOH, NaOMe | Methanol | RT | 24-48 | 60-70 |
| 2 | tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | This compound | 4 M HCl in dioxane | Methanol | RT | 2-4 | >95 |
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization and Quality Control
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the synthesized compounds. The disappearance of the Boc protons (a singlet at ~1.4 ppm) in the final product's ¹H NMR spectrum is a key indicator of successful deprotection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the products.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC analysis. A purity of >95% is generally considered acceptable for research purposes.
Analytical Workflow
Caption: Analytical workflow for product characterization and quality control.
Troubleshooting
-
Low yield in Step 1.1: Ensure all reagents and solvents are anhydrous. The activity of the sodium hydride is crucial. Incomplete reaction may also be due to insufficient reaction time.
-
Incomplete cyclization in Step 1.2: The reaction may require gentle heating or a longer reaction time. Ensure the ammonia solution is of the correct concentration.
-
Incomplete deprotection in Part 2: The reaction may require a larger excess of HCl or a longer reaction time. Ensure the 4 M HCl in dioxane solution is not expired.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently access this valuable spirocyclic building block for the development of novel therapeutic agents. The strategic use of protecting groups and a robust cyclization strategy ensures a practical and scalable synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
The Spirocyclic Lactam Advantage: 2,6-Diazaspiro[3.4]octan-5-one as a Versatile Synthetic Hub
Introduction: Embracing the Third Dimension in Drug Discovery
In the landscape of modern medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement. Their rigidified, well-defined exit vectors offer unparalleled opportunities to probe biological space, optimize potency, and fine-tune ADME properties. Among these privileged structures, 2,6-diazaspiro[3.4]octan-5-one emerges as a particularly compelling building block. This lactam-containing scaffold combines the conformational rigidity of the spirocycle with multiple, chemically distinct handles for diversification, making it a powerful platform for generating novel chemical entities across a spectrum of therapeutic areas.
This technical guide provides an in-depth exploration of 2,6-diazaspiro[3.4]octan-5-one, offering field-proven insights into its synthesis, reactivity, and application. We present detailed, validated protocols for its preparation and derivatization, underpinned by mechanistic rationale to empower researchers in drug development to fully leverage its synthetic potential.
Physicochemical Properties and Structural Features
The inherent architecture of 2,6-diazaspiro[3.4]octan-5-one offers a unique combination of features that are highly advantageous in drug design.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₆H₁₀N₂O | Low molecular weight starting point for library synthesis. |
| Molecular Weight | 126.16 g/mol | Adheres to Lipinski's Rule of Five, allowing for significant subsequent elaboration. |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Contributes to favorable cell permeability and oral bioavailability. |
| Fraction of sp³ Carbons (Fsp³) | 0.83 | High degree of saturation provides 3D character, often improving solubility and metabolic stability. |
| Key Structural Features | Azetidine ring, Pyrrolidinone (γ-lactam) ring, Two secondary amines, One carbonyl group | Provides three distinct points for chemical modification (N2, N6, C5) with orthogonal reactivity. |
Core Synthesis: A Modular and Scalable Approach
While commercially available as its hydrochloride salt, an understanding of the synthesis of 2,6-diazaspiro[3.4]octan-5-one is critical for analogue preparation and scale-up. A robust and modular route begins with orthogonally protected azetidine-2-carboxylic acid, building the spirocycle through a key alkylation and reductive cyclization sequence.
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.4]octan-5-one (5)
This protocol outlines the key steps to construct the protected spirocyclic lactam core.
Materials:
-
Methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1)
-
4-Bromobutyronitrile (2)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Raney Nickel (slurry in water) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
α-Alkylation:
-
Dissolve methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1) (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add LDA (1.1 eq) dropwise, maintaining the temperature. Stir for 1 hour at -78 °C to ensure complete enolate formation. The causality here is the use of a strong, non-nucleophilic base at low temperature to generate the kinetic enolate, preventing self-condensation and promoting clean alkylation.
-
Add a solution of 4-bromobutyronitrile (2) (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product (3) by flash column chromatography (Hexanes:Ethyl Acetate gradient).
-
-
Nitrile Reduction & Spontaneous Cyclization:
-
(Method A: Catalytic Hydrogenation) To a solution of the alkylated intermediate (3) in methanol or ethanol, add a catalytic amount of Raney Nickel (approx. 5-10% w/w).
-
Hydrogenate the mixture in a Parr shaker apparatus under H₂ pressure (50-100 psi) at room temperature for 12-24 hours, or until TLC/LCMS indicates complete consumption of the starting material. The nitrile is reduced to a primary amine, which often undergoes spontaneous intramolecular cyclization with the proximal ester upon workup or slight heating to form the thermodynamically favored γ-lactam.[1]
-
(Method B: Hydride Reduction) Caution: LiAlH₄ is highly reactive. To a solution of the alkylated intermediate (3) in anhydrous THF at 0 °C, slowly add LiAlH₄ (1.5-2.0 eq). Allow to warm to room temperature and then reflux for 2-4 hours. This method reduces both the nitrile and the ester. The resulting amino alcohol can then be cyclized to the lactam via other methods, though the one-pot hydrogenation is often preferred for this specific transformation to avoid over-reduction.
-
After reduction (Method A), filter the catalyst through Celite®, wash with methanol, and concentrate the filtrate. The resulting crude product is often the desired lactam (5). If cyclization is incomplete, dissolving the crude amine-ester in toluene and refluxing for 2-4 hours will drive the lactamization.
-
Purify by flash column chromatography to yield pure N-Boc-2,6-diazaspiro[3.4]octan-5-one (5).
-
-
Boc-Deprotection:
-
Dissolve the protected lactam (5) in DCM (or a 1:1 mixture of DCM:TFA).
-
Add TFA (5-10 eq) or an excess of 4M HCl in Dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete.
-
Concentrate the mixture in vacuo to remove excess acid, co-evaporating with DCM or toluene. The resulting product (6) will be the TFA or HCl salt, which can be used directly or neutralized with a mild base (e.g., NaHCO₃) for subsequent reactions.
-
Key Reactions and Derivatization Protocols
The true versatility of 2,6-diazaspiro[3.4]octan-5-one lies in its multiple reactive sites. The azetidine nitrogen (N2) and the lactam nitrogen (N6) can be functionalized, and the lactam carbonyl can be reduced to unlock the full 2,6-diazaspiro[3.4]octane core. Orthogonal protection strategies (e.g., starting with an N-Cbz protected azetidine) can allow for selective functionalization of N2 and N6. For the parent building block, differentiation often relies on the differing nucleophilicity and steric environment of the two nitrogens.
Protocol 2: Selective N-Acylation/N-Sulfonylation
This protocol describes the functionalization of the more nucleophilic/less hindered nitrogen, typically the azetidine N2, which is a common strategy in building drug candidates.
Materials:
-
2,6-Diazaspiro[3.4]octan-5-one hydrochloride (6·HCl)
-
Acyl chloride (e.g., 5-nitro-2-furoyl chloride) or Sulfonyl chloride (e.g., Mesyl chloride)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous DCM or DMF
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., TEA, 2.2-3.0 eq) and stir for 15 minutes at room temperature to neutralize the salt and free the amine.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the desired acyl chloride or sulfonyl chloride (1.0-1.1 eq) in DCM. The use of a slight excess of the amine or precise stoichiometry of the electrophile is key to minimizing di-substitution. The lower temperature controls the reaction rate and selectivity.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC or LCMS. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Protocol 3: Lactam Reduction to Access the Diamine Core
Reduction of the lactam amide bond to an amine fully unlocks the saturated 2,6-diazaspiro[3.4]octane scaffold, which is itself a valuable building block.
Materials:
-
N-protected or N-acylated 2,6-diazaspiro[3.4]octan-5-one derivative (e.g., compound from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF or Diethyl Ether
Step-by-Step Methodology:
-
Caution: Perform in a well-ventilated fume hood, as LiAlH₄ reacts violently with water. Add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Slowly add a solution of the spiro-lactam (1.0 eq) in anhydrous THF.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 4-16 hours.
-
Cool the reaction to 0 °C and carefully quench using a Fieser workup: slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.
-
Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.
-
Concentrate the filtrate to yield the crude diamine product, which can be purified by chromatography or distillation.
Mechanistic Insight: The reduction of a lactam by LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon to form a tetrahedral intermediate.[2][3] The oxygen coordinates to the aluminum species, making it a good leaving group. Subsequent collapse of the intermediate forms a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to furnish the final amine.[2]
Applications in Drug Discovery Programs
The 2,6-diazaspiro[3.4]octane scaffold has been successfully incorporated into a range of biologically active agents, demonstrating its value and versatility.
Application 1: Potent Antitubercular Agents
Recent studies have identified nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives as remarkably potent inhibitors of Mycobacterium tuberculosis. The spirocyclic core serves as a rigid scaffold to optimally position a 5-nitrofuran "warhead" and a variable periphery group for target engagement.
A lead compound identified in these studies displayed a minimal inhibitory concentration (MIC) of just 0.016 μg/mL against the H37Rv strain. The synthesis leverages the selective N-acylation described in Protocol 2.
Representative Synthesis: Starting with an elaborated 2,6-diazaspiro[3.4]octane core (7), which contains additional functionality, the key step is the coupling with 5-nitro-2-furoic acid.
Application 2: Selective Dopamine D₃ Receptor Antagonists
The dopamine D₃ receptor is a key target for treating neuropsychiatric disorders, including substance abuse. The 2,6-diazaspiro[3.4]octane core has been employed as a bioisostere for traditional piperazine moieties in D₃ receptor antagonists.[4] Its rigid structure helps to reduce off-target activity, particularly at serotonin receptors, a common liability for piperazine-containing ligands.[4] The synthesis involves an initial N-arylation of the spiro-diamine followed by further elaboration.
| Compound Class | Target | Key Advantage of Spirocycle |
| Arylated diazaspiroalkanes | Dopamine D₃ Receptor | Improved selectivity over D₂ and serotonin receptors; favorable physicochemical properties.[4] |
| Nitrofuran derivatives | M. tuberculosis | Rigid scaffold for optimal pharmacophore presentation, leading to high potency. |
| Various derivatives | Hepatitis B Capsid Protein | Core scaffold for developing capsid assembly modulators.[5][6] |
| Various derivatives | Menin-MLL Interaction | Privileged structure for inhibitors targeting protein-protein interactions in leukemia. |
Conclusion and Future Outlook
2,6-Diazaspiro[3.4]octan-5-one is more than just a novel building block; it is a strategic tool for medicinal chemists. Its synthesis is modular and scalable, and its trifunctional nature—two distinct nitrogen nucleophiles and a reducible lactam—provides a rich platform for generating diverse and structurally complex molecular libraries. The demonstrated success of this scaffold in producing highly potent and selective agents for infectious diseases and CNS disorders underscores its status as a privileged structure. As the demand for novel, 3D-rich clinical candidates continues to grow, the strategic application of versatile building blocks like 2,6-diazaspiro[3.4]octan-5-one will be paramount in accelerating the discovery of next-generation therapeutics.
References
- 1. A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches [mdpi.com]
- 6. Ciclopirox inhibits Hepatitis B Virus secretion by blocking capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
N-functionalization of 2,6-diazaspiro[3.4]octan-5-one experimental procedure
An In-Depth Guide to the N-Functionalization of 2,6-Diazaspiro[3.4]octan-5-one: Protocols and Applications
Introduction: The Value of the Diazaspiro[3.4]octanone Scaffold
The 2,6-diazaspiro[3.4]octan-5-one core is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and high fraction of sp³-hybridized carbons (Fsp³) make it an attractive building block for escaping the "flatland" of traditional aromatic-rich drug candidates.[1][2] This spirocyclic system, combining an azetidine ring with a pyrrolidinone ring, provides a unique vectoral orientation for substituents, enabling precise interaction with biological targets. Functionalization of the scaffold, particularly at the nitrogen positions, is a key strategy for modulating physicochemical properties and biological activity.
This guide provides detailed experimental protocols for the N-functionalization of the 2,6-diazaspiro[3.4]octan-5-one scaffold, focusing on the more nucleophilic secondary amine of the azetidine ring. We will delve into the causality behind experimental choices for common transformations, including N-acylation, N-sulfonylation, and N-alkylation via reductive amination, providing researchers with a robust framework for synthesizing diverse compound libraries.
Core Chemical Principles
The 2,6-diazaspiro[3.4]octan-5-one presents two distinct nitrogen atoms. The N6 nitrogen is part of an amide (lactam) within the pyrrolidinone ring and is significantly less nucleophilic and reactive due to the delocalization of its lone pair into the adjacent carbonyl group. The N2 nitrogen, located in the four-membered azetidine ring, is a secondary amine and represents the primary site for electrophilic attack. This inherent difference in reactivity allows for selective functionalization at the N2 position without the need for protecting the N6 amide nitrogen.
Strategic N-Functionalization Pathways
The selective modification of the N2-amine is the most common and synthetically accessible route for elaborating the 2,6-diazaspiro[3.4]octan-5-one core. The following sections detail the protocols for the most critical transformations.
Caption: General N-Functionalization Workflow.
Protocol 1: N-Acylation via Amide Coupling
Expertise & Experience: N-acylation is a cornerstone of medicinal chemistry, creating the robust amide bond found in countless therapeutic agents. While acid chlorides can be used, they are often harsh. The use of peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) provides a milder, more versatile, and highly efficient method for amide bond formation, minimizing side reactions and preserving sensitive functional groups.[3]
Trustworthiness: This protocol is a self-validating system. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine. A standard aqueous workup effectively removes the water-soluble coupling byproducts, simplifying purification.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.2 M).
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
-
Activation:
-
Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This allows for the formation of the activated ester intermediate.
-
-
Amine Addition:
-
Add a solution of 2,6-diazaspiro[3.4]octan-5-one (1.1 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
-
Reaction:
-
Stir the reaction at room temperature for 4-16 hours. Monitor for completion using TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-2,6-diazaspiro[3.4]octan-5-one.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents prevent hydrolysis of activated intermediates. |
| Base | DIPEA | A sterically hindered, non-nucleophilic base that scavenges acid without competing in the reaction. |
| Temperature | Room Temperature | Sufficient for most amide couplings; avoids thermal degradation of reagents. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the potentially more valuable activated acid. |
Protocol 2: N-Sulfonylation
Expertise & Experience: The sulfonamide functional group is a key pharmacophore, valued for its ability to act as a hydrogen bond donor and acceptor and its metabolic stability. The reaction of an amine with a sulfonyl chloride is a direct and reliable method for its synthesis. The choice of base is critical; a tertiary amine like Triethylamine (Et₃N) is commonly used to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[4]
Trustworthiness: The reaction is typically clean and high-yielding. Progress is monitored by the disappearance of the starting amine. The workup is designed to remove the triethylammonium hydrochloride salt and any excess reagents.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 2,6-diazaspiro[3.4]octan-5-one (1.0 eq) in anhydrous DCM.
-
Add a tertiary amine base, such as Triethylamine (Et₃N, 1.5 eq).
-
-
Reaction Initiation:
-
Cool the mixture to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.
-
Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, MsCl, 1.2 eq) dropwise to the stirred solution.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
-
Work-up:
-
Wash the reaction mixture with 10% aqueous K₂CO₃ or saturated NaHCO₃ to remove acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | An inert solvent that dissolves reactants well. |
| Base | Et₃N or DIPEA | Neutralizes the HCl byproduct, preventing protonation of the starting amine. |
| Temperature | 0 °C to RT | Initial cooling manages the exothermicity; reaction proceeds well at room temperature. |
| Stoichiometry | Slight excess of sulfonyl chloride | Ensures full conversion of the diazaspirooctanone starting material. |
Protocol 3: N-Alkylation via Reductive Amination
Expertise & Experience: Reductive amination is a powerful and highly controlled method for N-alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides. The process involves the formation of an iminium ion from the amine and a carbonyl compound, which is then reduced in situ. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound, allowing the reaction to be performed in a single pot.[1][5]
Trustworthiness: This one-pot procedure is highly efficient. The use of a mild reducing agent ensures high selectivity. The reaction can be monitored by LC-MS for the appearance of the product mass and disappearance of the starting material. The workup is straightforward, aimed at quenching the reducing agent and removing impurities.
Caption: Key steps in a one-pot reductive amination.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 2,6-diazaspiro[3.4]octan-5-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Methanol (MeOH).
-
If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the mixture. STAB is preferred for its mildness and handling convenience.
-
Stir the reaction at room temperature for 6-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Partition the mixture between the aqueous layer and an organic solvent (e.g., DCM or Ethyl Acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Solvent | DCE, MeOH, THF | Solvents that are compatible with the reducing agent and dissolve reactants. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for iminium ions over carbonyls; does not reduce aldehydes/ketones at an appreciable rate. |
| pH | Mildly Acidic (optional) | A catalytic amount of acid (e.g., AcOH) can accelerate the rate-limiting iminium ion formation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion without side reactions. |
Conclusion
The 2,6-diazaspiro[3.4]octan-5-one scaffold is a versatile building block for the creation of novel, three-dimensional chemical entities. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation provide robust and reproducible methods for its elaboration. By understanding the chemical principles behind these transformations, researchers can effectively leverage this valuable scaffold to accelerate drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Sigma-1 Receptor Antagonists Utilizing a Diazaspiro[3.4]octane Scaffold: Application Notes and Protocols
Introduction: The Rationale for Targeting the Sigma-1 Receptor with Novel Scaffolds
The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target for a multitude of central nervous system (CNS) disorders and other pathologies.[1][2] Unlike conventional receptors, σ1R is not a G-protein coupled receptor but rather an intracellular signaling modulator, particularly under conditions of cellular stress.[3] It plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival.[1][4] Consequently, the development of selective σ1R antagonists presents a promising therapeutic strategy for conditions such as neuropathic pain, neurodegenerative diseases like Alzheimer's, and certain types of cancer.[5][6][7]
The 2,6-diazaspiro[3.4]octane scaffold has garnered significant attention in medicinal chemistry due to its rigid, three-dimensional structure and synthetic tractability.[8][9] This sp³-rich core offers a distinct advantage in drug design, enabling the exploration of novel chemical space and potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[10][11] This guide provides a comprehensive overview of the experimental workflow and detailed protocols for the development of novel σ1R antagonists based on the diazaspiro[3.4]octane scaffold.
I. Synthetic Chemistry: Building the Diazaspiro[3.4]octane Core and Analogs
The synthesis of the diazaspiro[3.4]octane scaffold is a critical first step in the drug discovery process. A general and efficient method involves a [3+2] cycloaddition reaction, which allows for the creation of the core structure in good yields.[12][13] Subsequent functionalization of the two nitrogen atoms within the scaffold allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: General Synthesis of N-Substituted 2,6-Diazaspiro[3.4]octane Derivatives
This protocol outlines a representative synthetic route. Specific reaction conditions may need to be optimized for individual analogs.
-
Step 1: Synthesis of the Diazaspiro[3.4]octane Core.
-
A multi-gram scale synthesis of the core structure, such as 6-benzyl-2,6-diazaspiro[3.4]octane oxalate, can be achieved through a [3+2] cycloaddition reaction as described in the literature.[13] This provides the foundational scaffold for further modification.
-
-
Step 2: N-Alkylation or N-Arylation.
-
To a solution of the diazaspiro[3.4]octane core in a suitable solvent (e.g., dichloromethane or acetonitrile), add an appropriate alkylating or arylating agent (e.g., an alkyl halide or aryl boronic acid) and a base (e.g., triethylamine or potassium carbonate).
-
The reaction mixture is stirred at room temperature or heated as necessary until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is purified using standard techniques such as column chromatography.
-
-
Step 3: Deprotection (if necessary).
-
If a protecting group (e.g., benzyl) is used, it can be removed in a subsequent step. For example, a benzyl group can be removed by hydrogenation using a palladium catalyst.[9]
-
-
Step 4: Further Functionalization.
-
The secondary amine of the diazaspiro[3.4]octane can be further functionalized through various reactions such as amidation, reductive amination, or urea formation to introduce diverse chemical moieties and explore the chemical space around the scaffold.[9]
-
II. In Vitro Screening Cascade: From Binding to Function
A tiered in vitro screening approach is essential to efficiently identify and characterize potent and selective σ1R antagonists.
Workflow for In Vitro Screening
Caption: A tiered workflow for in vitro screening of σ1R antagonists.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of test compounds for the σ1R.[14][15]
-
Materials:
-
Membrane preparation from guinea pig brain or cells expressing human σ1R.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at 37°C for 120 minutes.[17]
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using a non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Compound ID | Scaffold | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| Compound X | Diazaspiro[3.4]octane | 6.1 | 2583 | 423[6] |
| Compound Y | Diazaspiro[3.4]octan-7-one | Data not available | Data not available | Data not available[18] |
| Haloperidol | Butyrophenone | ~2.8-10 | ~54.1 | Low[19][20] |
Table 1: Example binding affinity data for σ1R antagonists.
Protocol 3: Functional Assay for Sigma-1 Receptor Antagonism
While no universally accepted in vitro functional assay exists for σ1R, several methods can provide evidence of antagonist activity.[19][21] One such assay involves assessing the reversal of agonist-induced effects on neurite outgrowth.
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., PC12 cells) in appropriate media.
-
Differentiate the cells by treating with Nerve Growth Factor (NGF).
-
-
Assay Procedure:
-
Plate the differentiated cells in a 96-well plate.
-
Treat the cells with a known σ1R agonist (e.g., PRE-084) to inhibit neurite outgrowth.
-
Concurrently, treat the cells with varying concentrations of the test compound.
-
Include control wells with vehicle, agonist alone, and test compound alone.
-
Incubate the plate for 24-48 hours.
-
-
Analysis:
-
Fix and stain the cells to visualize the neurites.
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using appropriate software.
-
An effective antagonist will reverse the agonist-induced inhibition of neurite outgrowth in a dose-dependent manner.
-
III. In Vivo Evaluation: From Animal Models to Preclinical Candidates
Promising compounds from in vitro screening should be advanced to in vivo studies to assess their efficacy in relevant animal models of disease.
Workflow for In Vivo Evaluation
Caption: A streamlined workflow for the in vivo evaluation of σ1R antagonists.
Protocol 4: Neuropathic Pain Model - Chronic Constriction Injury (CCI)
The CCI model is a widely used and robust model of neuropathic pain in rodents.[22][23]
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.
-
Close the incision with sutures or staples.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Behavioral Testing:
-
Allow the animals to recover for several days.
-
Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.[24]
-
Measure the paw withdrawal threshold in response to filaments of increasing force.
-
Establish a baseline before surgery and test at regular intervals post-surgery.
-
-
Drug Administration and Efficacy Assessment:
-
Once a stable neuropathic pain state is established (typically 7-14 days post-surgery), administer the test compound (e.g., via intraperitoneal injection or oral gavage).
-
Assess the paw withdrawal threshold at various time points after drug administration to determine the compound's efficacy in reversing mechanical allodynia.
-
Include vehicle-treated and positive control groups (e.g., gabapentin) for comparison.
-
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Pre-dose | Paw Withdrawal Threshold (g) - Post-dose | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.2 | 1.8 ± 0.3 | 5% |
| Compound 32 | 30 | 1.6 ± 0.3 | 8.5 ± 1.1 | 75%[18] |
| Gabapentin | 100 | 1.4 ± 0.2 | 9.2 ± 1.5 | 80% |
Table 2: Representative efficacy data in the CCI model of neuropathic pain.
Protocol 5: Alzheimer's Disease Model
Several animal models are used to study Alzheimer's disease (AD), including transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PSEN1).[25][26]
-
Animal Model:
-
Utilize a relevant transgenic mouse model of AD, such as the 5XFAD or APP/PS1 mouse line.
-
These models develop age-dependent amyloid plaques and cognitive deficits.
-
-
Cognitive Assessment:
-
Assess cognitive function using behavioral tests such as the Morris water maze or the novel object recognition test.
-
Establish baseline cognitive performance before initiating treatment.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the test compound chronically over a defined period (e.g., several weeks or months).
-
At the end of the treatment period, re-assess cognitive function.
-
An effective compound will show an improvement in cognitive performance compared to the vehicle-treated group.
-
-
Histopathological Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify amyloid plaque burden and other AD-related pathologies.
-
A reduction in plaque load would provide further evidence of the compound's therapeutic potential.
-
IV. ADME/Tox Profiling: Ensuring Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics and minimize late-stage attrition.[27][28]
Key In Vitro ADME/Tox Assays
-
Solubility: Determines the aqueous solubility of the compound, which impacts absorption.
-
Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.[29]
-
CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[30][31]
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[29]
-
Permeability: Assesses the compound's ability to cross biological membranes, often using Caco-2 or PAMPA assays.
-
Cytotoxicity: Determines the compound's toxicity to various cell lines to identify potential off-target effects.
In silico models can also be employed for the early prediction of ADME/Tox properties.[32]
V. Conclusion and Future Directions
The development of sigma-1 receptor antagonists based on the diazaspiro[3.4]octane scaffold represents a promising avenue for the discovery of novel therapeutics for a range of debilitating diseases. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically synthesize, screen, and evaluate these compounds. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds to identify clinical candidates with the potential to improve patient outcomes. The continued exploration of this unique chemical space, coupled with a deeper understanding of σ1R biology, will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. curealz.org [curealz.org]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 7. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. transpharmation.com [transpharmation.com]
- 23. Challenges in translational drug research in neuropathic and inflammatory pain: the prerequisites for a new paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 32. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Potent Antitubercular Leads from the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Imperative for Novel Antitubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2][3] This reality underscores an urgent need for new chemotherapeutic agents that operate via novel mechanisms of action. In modern drug discovery, there is a strategic shift away from flat, aromatic molecules towards more three-dimensional structures. Spirocyclic scaffolds have emerged as privileged structures in this context, offering a rigid conformational framework and an increased sp³ character that can lead to improved target specificity and better physicochemical properties.[4][5][6]
The 2,6-diazaspiro[3.4]octane core, in particular, has been identified as a versatile and promising building block for the development of potent anti-infective agents.[7][8] Its unique three-dimensional architecture provides a robust platform for synthetic elaboration, allowing for the exploration of peripheral chemical space to optimize biological activity. This guide provides detailed application notes on the strategic synthesis of 2,6-diazaspiro[3.4]octane derivatives and a comprehensive protocol for the preparation and evaluation of a highly potent antitubercular lead compound.
Application Notes: Strategic Considerations for Synthesis and Lead Optimization
Rationale for the 2,6-Diazaspiro[3.4]octane Scaffold
The selection of the 2,6-diazaspiro[3.4]octane core is a deliberate choice rooted in established medicinal chemistry principles. Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. The scaffold's two distinct nitrogen atoms provide versatile handles for orthogonal chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This is crucial for fine-tuning a compound's potency, selectivity, and pharmacokinetic profile.
The Nitrofuran "Warhead": A Proven Antitubercular Moiety
Many successful antitubercular leads derived from the 2,6-diazaspiro[3.4]octane core incorporate a 5-nitrofuran-2-carboxamide group.[7][9][10] Nitroheterocyclic compounds are a well-established class of antibacterial agents.[4] Their mechanism of action typically involves reductive activation by bacterial enzymes to generate reactive nitrogen species, which can cause widespread damage to cellular macromolecules, including DNA and proteins.[4] This multi-targeting mechanism is advantageous as it can be less prone to the development of resistance. Coupling this "warhead" to the novel spirocyclic core creates a chimeric molecule with the potential for high potency.
Synthetic Strategy: A Modular Approach
A modular synthetic approach is most effective for exploring the SAR of this compound class. The general strategy involves the synthesis of a functionalized 2,6-diazaspiro[3.4]octane core, which can then be coupled with various peripheral groups. A key intermediate is a Boc-protected carboxylic acid derivative of the spirocycle, which serves as a versatile precursor for a wide range of amide and azole-containing final products.[9][10]
The diagram below illustrates a generalized workflow for the synthesis of diverse antitubercular leads from the 2,6-diazaspiro[3.4]octane core. This strategy emphasizes modularity, allowing for late-stage diversification.
References
- 1. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues
Introduction: The Rising Prominence of Diazaspiro[3.4]octanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount. Diazaspiro[3.4]octane analogues have emerged as a class of constrained spirocyclic amines that offer a rigid framework, enabling the precise spatial arrangement of functional groups. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] Their growing importance is underscored by their incorporation into a variety of bioactive molecules, including potent antagonists for the sigma-1 receptor (σ1R) relevant for pain management and agonists for the muscarinic M4 receptor, highlighting their utility in central nervous system (CNS) drug discovery.[2]
The strategic value of these scaffolds is significantly amplified when they are synthesized with orthogonal protecting groups on their nitrogen atoms. An orthogonal protecting group strategy allows for the selective deprotection and functionalization of one nitrogen atom in the presence of the other, enabling the stepwise and controlled elaboration of the molecule.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile building block for medicinal chemistry programs.
Retrosynthetic Analysis and Strategic Considerations
A logical approach to the synthesis of the target 2,6-diazaspiro[3.4]octane core involves a multi-step sequence that constructs the pyrrolidine and azetidine rings sequentially. The following retrosynthetic analysis illustrates a practical and validated pathway.
Caption: Retrosynthetic analysis of the 2,6-diazaspiro[3.4]octane core.
This strategy commences with a [3+2] cycloaddition to form the pyrrolidine ring, followed by functionalization and subsequent cyclization to construct the azetidine ring.[5][6]
The Cornerstone: An Orthogonal Protecting Group Strategy
The efficacy of this synthetic building block in drug discovery hinges on the ability to selectively functionalize each of the two nitrogen atoms. This is achieved by employing an orthogonal protecting group strategy.[7] In this protocol, we utilize the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.
| Protecting Group | Abbreviation | Introduction Method | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl in dioxane) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H₂, Pd/C) |
This pairing is ideal as the Boc group is labile under acidic conditions, which leave the benzyl group intact. Conversely, the benzyl group can be removed by catalytic hydrogenation, a method that does not affect the Boc group.[1][4] This orthogonality provides the synthetic chemist with complete control over the derivatization sequence.
Detailed Synthetic Protocol: A Step-by-Step Guide
The following six-step protocol outlines the synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, optimized for gram-scale production.[1][6]
Caption: Overall workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane.
Step 1: 1,3-Dipolar Cycloaddition
This initial step constructs the core pyrrolidine ring system.
-
Reaction: N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine reacts with methyl acrylate in a TFA-catalyzed [3+2] cycloaddition.[1][6]
-
Reagents and Conditions:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Trifluoroacetic acid (TFA, catalytic amount)
-
Acetonitrile (MeCN)
-
Room temperature, 12-16 hours
-
-
Protocol:
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in acetonitrile, add methyl acrylate.
-
Add a catalytic amount of TFA to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Rationale: This cycloaddition is an efficient method for the construction of five-membered rings. TFA acts as a Lewis acid catalyst to activate the azomethine ylide precursor.[1]
-
Reported Yield: ~90%[1]
Step 2: Diester Formation
The introduction of a second ester group at the C3 position of the pyrrolidine is a key step towards building the spirocyclic core.
-
Reaction: The pyrrolidine-3-carboxylate from Step 1 is deprotonated with a strong base and then quenched with methyl chloroformate.[6]
-
Reagents and Conditions:
-
Product from Step 1 (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq)
-
Methyl chloroformate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-78 °C to room temperature
-
-
Protocol:
-
Prepare a solution of the ester from Step 1 in anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add LDA dropwise to the solution and stir for 1 hour at -78 °C.
-
Add methyl chloroformate and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
-
Rationale: LDA is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ester. The resulting enolate is then trapped by the electrophilic methyl chloroformate.
Step 3: Reduction to Diol
The two ester groups are reduced to primary alcohols, which will serve as precursors for the azetidine ring.
-
Reaction: The diester is reduced to the corresponding diol using a powerful reducing agent.[6]
-
Reagents and Conditions:
-
Product from Step 2 (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.5 eq)
-
Anhydrous THF
-
0 °C to room temperature
-
-
Protocol:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the diester from Step 2 in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude diol, which can often be used in the next step without further purification.
-
-
Rationale: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.
Step 4: Mesylation of the Diol
The diol is converted to a dimesylate, transforming the hydroxyl groups into good leaving groups for the subsequent cyclization.
-
Reaction: The diol is treated with methanesulfonyl chloride in the presence of a base.
-
Reagents and Conditions:
-
Product from Step 3 (1.0 eq)
-
Methanesulfonyl chloride (MsCl, 2.2 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Dichloromethane (DCM)
-
0 °C to room temperature
-
-
Protocol:
-
Dissolve the diol from Step 3 in DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the dimesylate.
-
-
Rationale: The mesyl groups are excellent leaving groups, facilitating the subsequent intramolecular nucleophilic substitution reactions.
Step 5 & 6: Boc Protection and Cyclization to Form the Diazaspiro[3.4]octane
In this final sequence, the second nitrogen is introduced, protected, and the azetidine ring is formed via intramolecular cyclization.
-
Reaction: The dimesylate is reacted with a protected amine source, followed by intramolecular cyclization. A more direct approach from the diol involves a Mitsunobu reaction or similar strategies. A published efficient route involves reacting the dimesylate with a primary amine, followed by cyclization. For the orthogonally protected final product, a multi-step sequence is employed starting from the diol.[1]
-
A refined protocol from the literature involves:
-
Conversion of the diol to a cyclic sulfite, then oxidation to a cyclic sulfate.
-
Ring opening of the cyclic sulfate with an azide source (e.g., sodium azide).
-
Reduction of the azide to an amine.
-
Protection of the resulting primary amine with a Boc group.
-
Intramolecular cyclization to form the azetidine ring.
-
-
An alternative simplified representation of the key transformation: The dimesylate reacts with a Boc-protected amine source or undergoes a sequence leading to the Boc-protected intermediate that cyclizes.
-
Final Deprotection/Reprotection if necessary: Depending on the exact route, a final step may involve deprotection of one nitrogen and reprotection with the desired orthogonal group. The overall yield for the six-step synthesis of the orthogonally protected 2,6-diazaspiro[3.4]octane is reported to be 26%.[1]
Data Summary: Overall Synthetic Efficiency
| Step | Reaction | Key Reagents | Reported Yield |
| 1 | [3+2] Cycloaddition | TFA, Methyl Acrylate | ~90% |
| 2 | Diester Formation | LDA, Methyl Chloroformate | Good |
| 3 | Reduction to Diol | LiAlH₄ | High |
| 4 | Mesylation | MsCl, Et₃N | High |
| 5 & 6 | Cyclization/Protection | Multi-step | Moderate |
| Overall | - | - | ~26% |
Conclusion and Future Outlook
This guide provides a robust and scalable protocol for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues. The described six-step synthesis is efficient and yields the desired product in gram quantities. The strategic use of Boc and benzyl protecting groups allows for the selective and sequential functionalization of the two nitrogen atoms, making this scaffold an exceptionally valuable tool for generating diverse libraries of compounds in drug discovery programs.[8] The ability to build molecules with greater three-dimensionality from this core can lead to compounds with improved physicochemical properties and clinical success rates.[2]
References
The Strategic Integration of 2,6-Diazaspiro[3.4]octan-5-one in Solid-Phase Organic Synthesis: A Guide to Novel Peptidomimetics and Combinatorial Libraries
Abstract
The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven the exploration of unique chemical scaffolds in drug discovery. Among these, constrained peptide mimics and spirocyclic systems have garnered significant attention. This document provides a comprehensive guide to the application of 2,6-diazaspiro[3.4]octan-5-one in solid-phase organic synthesis (SPOS). We will explore its utility as a constrained dipeptide surrogate to induce specific secondary structures in peptides and as a versatile scaffold for the generation of diverse molecular libraries through multicomponent reactions. Detailed protocols, mechanistic insights, and strategic considerations are presented for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Rationale for Spirocyclic Scaffolds in SPOS
Solid-phase synthesis has revolutionized the generation of peptides and small molecule libraries, offering advantages in purification and automation.[1] The incorporation of non-natural amino acids and conformationally constrained motifs is a key strategy to overcome the limitations of native peptides, such as poor bioavailability and susceptibility to proteolysis.[2][3] The 2,6-diazaspiro[3.4]octan-5-one scaffold presents a unique three-dimensional architecture that can enforce specific dihedral angles upon a peptide backbone, effectively mimicking β-turns or other secondary structures crucial for biological recognition.[4] Its rigid spirocyclic nature reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Furthermore, the bifunctional nature of the 2,6-diazaspiro[3.4]octan-5-one core, possessing two addressable nitrogen atoms, makes it an ideal starting point for the construction of combinatorial libraries. When immobilized on a solid support, this scaffold can be elaborated through sequential or multicomponent reactions to yield a vast array of structurally diverse small molecules.
Core Applications and Methodologies
2,6-Diazaspiro[3.4]octan-5-one as a Constrained Dipeptide Surrogate
The incorporation of 2,6-diazaspiro[3.4]octan-5-one into a growing peptide chain on a solid support can be achieved by treating it as a non-natural amino acid. For this purpose, a suitably protected derivative is required, typically with an Fmoc group on one of the secondary amines to allow for standard solid-phase peptide synthesis (SPPS) chemistry and a protecting group on the other amine that is orthogonal to the Fmoc group and the resin cleavage conditions.
Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating a 2,6-Diazaspiro[3.4]octan-5-one Moiety
This protocol outlines the manual solid-phase synthesis of a model peptide containing a 2,6-diazaspiro[3.4]octan-5-one unit using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Fmoc-2,6-diazaspiro[3.4]octan-5-one-N-Boc-propionic acid (or similar protected building block)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid:
-
Dissolve the first Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin as described in step 1.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection (step 1) and coupling (step 2) cycles for each subsequent amino acid in the sequence.
-
-
Incorporation of the 2,6-Diazaspiro[3.4]octan-5-one Building Block:
-
Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, couple the protected 2,6-diazaspiro[3.4]octan-5-one building block using the same procedure as in step 2. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.
-
-
Continuation of Peptide Synthesis:
-
After coupling the spirocyclic unit, continue the peptide chain elongation by repeating the deprotection and coupling cycles with the remaining amino acids.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
Visualization of the Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis with 2,6-Diazaspiro[3.4]octan-5-one.
On-Resin Synthesis of 2,6-Diazaspiro[3.4]octan-5-one Scaffolds for Combinatorial Libraries
An alternative and powerful approach is to construct the 2,6-diazaspiro[3.4]octan-5-one scaffold directly on the solid support. This allows for the subsequent diversification of the scaffold to generate a library of compounds. A plausible strategy involves an on-resin cyclization.[5][6]
Protocol 2: On-Resin Synthesis and Diversification of a 2,6-Diazaspiro[3.4]octan-5-one Library
This protocol describes a hypothetical on-resin synthesis of the spirocyclic core followed by diversification using acylation and reductive amination.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-aspartic acid α-allyl ester
-
Aziridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Variety of carboxylic acids and aldehydes for diversification
-
Sodium cyanoborohydride (NaBH3CN)
Procedure:
-
Resin Loading and Elongation:
-
Load Fmoc-L-aspartic acid α-allyl ester onto 2-chlorotrityl chloride resin.
-
Deprotect the Fmoc group and couple a suitable N-protected amino acid.
-
-
Aziridine Ring Opening and Cyclization:
-
Deprotect the N-terminus and react with an excess of aziridine to open the ring and form a linear precursor.
-
Perform an on-resin intramolecular cyclization to form the lactam ring of the 2,6-diazaspiro[3.4]octan-5-one core. This can be promoted by a suitable coupling agent.
-
-
Library Diversification (Split-and-Pool Synthesis):
-
Acylation: Split the resin into multiple reaction vessels. To each vessel, add a different carboxylic acid with a coupling agent like HATU to acylate one of the secondary amines of the spiro-core.
-
Reductive Amination: Pool the resin and then split it again. To each portion, add a different aldehyde followed by a reducing agent such as sodium cyanoborohydride to functionalize the other secondary amine.
-
-
Cleavage and Collection:
-
Cleave the diversified products from the resin using a mild acidic cleavage cocktail suitable for the 2-chlorotrityl linker (e.g., TFA/DCM).
-
Collect and characterize the individual library members.
-
Multicomponent Reactions (MCRs) on Solid-Supported 2,6-Diazaspiro[3.4]octan-5-one
Multicomponent reactions, such as the Ugi and Passerini reactions, are highly efficient for generating molecular diversity.[4][7][8] The 2,6-diazaspiro[3.4]octan-5-one scaffold, once attached to a solid support, can serve as the amine component in an Ugi reaction, allowing for the introduction of three additional points of diversity in a single step.
Protocol 3: Ugi Four-Component Reaction on a Resin-Bound 2,6-Diazaspiro[3.4]octan-5-one
Materials:
-
Resin-bound 2,6-diazaspiro[3.4]octan-5-one (from Protocol 2, step 2)
-
A library of aldehydes
-
A library of isocyanides
-
A library of carboxylic acids
-
Methanol or Trifluoroethanol (TFE)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound 2,6-diazaspiro[3.4]octan-5-one in the chosen solvent (e.g., methanol).
-
-
Ugi Reaction:
-
In a combinatorial fashion, add an aldehyde (3-5 eq.), an isocyanide (3-5 eq.), and a carboxylic acid (3-5 eq.) to individual portions of the resin.
-
Agitate the reaction mixtures at room temperature for 24-48 hours.
-
-
Washing:
-
Thoroughly wash the resin with methanol, DMF, and DCM to remove excess reagents.
-
-
Cleavage and Analysis:
-
Cleave the products from the resin and analyze the resulting library of complex molecules.
-
Visualization of the Ugi Reaction on Solid Support:
Caption: Ugi Reaction on a Solid-Supported Spirocyclic Scaffold.
Data Presentation and Expected Outcomes
The successful implementation of these protocols should yield peptides with constrained conformations or libraries of novel spirocyclic compounds. The characterization of these products is crucial for validating the synthetic methodologies.
Table 1: Analytical Data for a Model Constrained Peptide
| Property | Expected Result | Method |
| Purity | >95% | RP-HPLC |
| Molecular Weight | Confirmed by high-resolution mass spectrometry (HRMS) | ESI-MS |
| Conformation | Evidence of a turn structure | CD Spectroscopy, NMR |
Table 2: Representative Diversity in a 2,6-Diazaspiro[3.4]octan-5-one Library
| Library Member | R1 (from Aldehyde) | R2 (from Isocyanide) | R3 (from Carboxylic Acid) |
| 1 | Phenyl | Cyclohexyl | Acetic Acid |
| 2 | 2-Thienyl | tert-Butyl | Benzoic Acid |
| 3 | 4-Pyridyl | Benzyl | Propionic Acid |
Troubleshooting and Scientific Rationale
-
Incomplete Couplings: Steric hindrance from the spirocyclic scaffold or bulky amino acid side chains can impede coupling reactions.[2] The use of more potent coupling reagents like HATU or COMU, extended reaction times, and double coupling cycles are recommended.[9]
-
Side Reactions during Cleavage: The choice of cleavage cocktail is critical to avoid degradation of the target molecule. Scavengers like TIS are essential to quench reactive carbocations generated during the cleavage of acid-labile protecting groups.
-
Low Yields in MCRs: The efficiency of multicomponent reactions on solid support can be solvent-dependent. Protic solvents like methanol or TFE are generally preferred for Ugi reactions.[7] Optimization of reagent equivalents and reaction time may be necessary.
Conclusion
The 2,6-diazaspiro[3.4]octan-5-one scaffold is a promising building block for the solid-phase synthesis of novel peptidomimetics and diverse small molecule libraries. Its rigid, three-dimensional structure offers a powerful tool for constraining peptide conformations and exploring new chemical space. The protocols and strategies outlined in this guide provide a foundation for researchers to harness the potential of this unique scaffold in their drug discovery and development endeavors. The combination of solid-phase synthesis with the versatility of the 2,6-diazaspiro[3.4]octan-5-one core opens up exciting avenues for the creation of next-generation therapeutic agents.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Compound Libraries with the 2,6-Diazaspiro[3.4]octane Motif
<
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.4]octane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The 2,6-diazaspiro[3.4]octane motif has emerged as a privileged scaffold, offering a unique three-dimensional (3D) topology that departs from the "flatland" of traditional aromatic compounds.[1] Its inherent rigidity and defined spatial orientation of substituents provide a distinct advantage in designing potent and selective therapeutics.[2][3] This sp³-rich core is increasingly recognized for its ability to improve metabolic stability, aqueous solubility, and overall drug-likeness, thereby increasing the probability of clinical success.[1]
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, including potent antitubercular and antimalarial effects.[4][5][6] This versatility underscores the scaffold's potential as a versatile building block for the creation of diverse compound libraries aimed at a wide array of biological targets.[4][7]
This technical guide provides a comprehensive framework for the design and synthesis of compound libraries based on the 2,6-diazaspiro[3.4]octane core. We will delve into the strategic synthesis of the core structure, explore robust protocols for diversification, and present methods for the characterization of the resulting library.
Core Synthesis: Establishing the 2,6-Diazaspiro[3.4]octane Framework
The efficient and scalable synthesis of the 2,6-diazaspiro[3.4]octane core is the foundational step in library development. Several synthetic routes have been reported, often involving multi-step sequences. A common strategy involves the construction of the quaternary spirocyclic center through annulation reactions.[8][9][10] The choice of protecting groups is critical to allow for orthogonal deprotection and subsequent diversification at the N2 and N6 positions.
A representative synthetic approach is outlined below, starting from readily available materials. This multi-step synthesis allows for the introduction of functionality and the establishment of the core spirocyclic system.
dot
Caption: Generalized workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core.
A key consideration in the synthesis is the installation of orthogonal protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the two nitrogen atoms. This allows for selective deprotection and functionalization, which is paramount for library diversification.
Library Diversification Strategies: Harnessing the Power of Multi-Component Reactions
With the orthogonally protected 2,6-diazaspiro[3.4]octane core in hand, the next stage is to introduce molecular diversity. Diversity-oriented synthesis (DOS) is a powerful approach to generate a wide range of structurally distinct molecules from a common scaffold.[11][12][13] Multi-component reactions (MCRs) are particularly well-suited for this purpose, as they allow for the rapid assembly of complex molecules from three or more starting materials in a single pot.[14][15][16][17][18]
Ugi Four-Component Reaction (U-4CR) for Rapid Library Generation
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and an exceptionally efficient method for generating diverse libraries.[14][19] The reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By systematically varying these four components, a vast chemical space can be explored from a single scaffold.
dot
Caption: Ugi four-component reaction for library diversification.
Protocol: Ugi Four-Component Reaction with a Deprotected 2,6-Diazaspiro[3.4]octane
This protocol describes a general procedure for the Ugi four-component reaction using a mono-deprotected 2,6-diazaspiro[3.4]octane as the primary amine component.
Materials:
-
Mono-deprotected 2,6-diazaspiro[3.4]octane (e.g., Boc-protected at one nitrogen)
-
Aldehyde (diverse set)
-
Carboxylic acid (diverse set)
-
Isocyanide (diverse set)
-
Methanol (MeOH) or Trifluoroethanol (TFE) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the mono-deprotected 2,6-diazaspiro[3.4]octane (1.0 eq) in methanol or TFE, add the aldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.1 eq) to the reaction mixture and continue stirring for another 15 minutes.
-
Add the isocyanide (1.1 eq) to the mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired Ugi product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction; however, fluorinated alcohols like TFE can accelerate the reaction, especially for less reactive substrates.[20]
-
Stoichiometry: A slight excess of the aldehyde, carboxylic acid, and isocyanide is used to ensure complete consumption of the limiting spirocyclic amine.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen, particularly with sensitive substrates.
Post-MCR Modifications for Further Diversification
The products of the Ugi reaction can serve as intermediates for further chemical transformations, expanding the diversity of the compound library. For instance, if a Boc protecting group remains on the other nitrogen of the spirocycle, it can be deprotected to allow for a second round of functionalization.
dot
Caption: Post-MCR modifications for increased library diversity.
Protocol: Deprotection and N-Acylation/Sulfonylation
This protocol outlines the removal of a Boc group followed by acylation or sulfonylation.
Materials:
-
Boc-protected Ugi product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Acyl chloride or sulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure (Deprotection):
-
Dissolve the Boc-protected Ugi product in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture to remove the acid and solvent. The product is typically obtained as a salt.
Procedure (N-Acylation/Sulfonylation):
-
Dissolve the deprotected amine salt in DCM.
-
Add a base such as TEA or DIPEA (2-3 eq) to neutralize the salt and scavenge the acid formed during the reaction.
-
Cool the mixture to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation and Characterization
The systematic characterization of each library member is crucial to ensure its identity and purity. High-throughput purification and analysis techniques are often employed for large libraries.
Table 1: Representative Library Members and Characterization Data
| Compound ID | R¹ (from Aldehyde) | R² (from Carboxylic Acid) | R³ (from Isocyanide) | Yield (%) | Purity (LC-MS, %) |
| DSL-001 | Phenyl | Methyl | tert-Butyl | 75 | >98 |
| DSL-002 | 4-Chlorophenyl | Ethyl | Cyclohexyl | 68 | >97 |
| DSL-003 | 2-Thienyl | Isopropyl | Benzyl | 72 | >98 |
| ... | ... | ... | ... | ... | ... |
Conclusion: A Versatile Platform for Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold provides a robust and versatile platform for the construction of diverse and three-dimensional compound libraries. By combining efficient core synthesis with powerful diversification strategies like the Ugi multi-component reaction, researchers can rapidly access novel chemical space. The protocols and strategies outlined in this guide offer a practical framework for scientists and drug development professionals to leverage this privileged scaffold in their quest for new therapeutic agents. The inherent "drug-like" properties of this spirocyclic system, coupled with the potential for extensive peripheral modification, make it an invaluable tool in modern medicinal chemistry.[3][7]
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mskcc.org [mskcc.org]
- 12. scispace.com [scispace.com]
- 13. Diversity-oriented synthesis of drug-like macrocyclic scaffolds using an orthogonal organo- and metal catalysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs | MDPI [mdpi.com]
- 15. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 18. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ugi Reaction [organic-chemistry.org]
- 20. Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield for this valuable spirocyclic scaffold. The unique three-dimensional structure of 2,6-diazaspiro[3.4]octane makes it a significant building block in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,6-diazaspiro[3.4]octane?
A1: The synthesis of 2,6-diazaspiro[3.4]octane typically follows multi-step sequences that construct the azetidine and pyrrolidine rings around a central spirocyclic carbon. Two of the most prevalent strategies involve:
-
1,3-Dipolar Cycloaddition: This approach often utilizes a TFA-catalyzed reaction between an azomethine ylide precursor, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, and a dipolarophile like methyl acrylate to form the pyrrolidine ring.[3] Subsequent functionalization and cyclization steps then form the azetidine ring.
-
Intramolecular Cyclization: This strategy involves the formation of one of the rings, typically the azetidine, through an intramolecular nucleophilic substitution. This often requires the activation of a hydroxyl group in a precursor molecule into a good leaving group (e.g., mesylate or tosylate) to facilitate ring closure.
Q2: Why is the selection of protecting groups critical in this synthesis?
A2: The use of orthogonal protecting groups is paramount in the multi-step synthesis of 2,6-diazaspiro[3.4]octane to ensure chemoselectivity.[4] Since the molecule contains two secondary amine functionalities, protecting groups allow for the selective modification of one nitrogen atom while the other remains unreactive. Common protecting groups include:
-
Boc (tert-butoxycarbonyl): This group is stable under a wide range of conditions but can be readily removed with acid (e.g., TFA).
-
Cbz (carboxybenzyl) or Bn (benzyl): These groups are stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[5]
The ability to deprotect one amine selectively is crucial for the sequential introduction of different substituents, which is often required in drug discovery programs.[6]
Q3: What are the primary factors that lead to low yields in the synthesis of 2,6-diazaspiro[3.4]octane?
A3: Low yields are a common challenge and can often be attributed to a combination of factors:
-
Competing Intermolecular Reactions: During intramolecular cyclization steps, especially for the formation of the strained azetidine ring, intermolecular reactions can lead to the formation of dimers and polymers.[3]
-
Steric Hindrance: The spirocyclic nature of the molecule can introduce significant steric hindrance, slowing down key bond-forming reactions.
-
Ring Strain: The four-membered azetidine ring is strained, making its formation thermodynamically and kinetically challenging compared to five- or six-membered rings.[7]
-
Suboptimal Reaction Conditions: Factors such as reaction concentration, temperature, and choice of reagents can significantly impact the reaction outcome.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments.
Low Reaction Yield
Q4: My overall yield for the multi-step synthesis is significantly lower than reported in the literature. How can I identify the problematic step and improve the yield?
A4: A low overall yield is a common issue in multi-step syntheses. A systematic approach is required to pinpoint the bottleneck.
Workflow for Diagnosing and Improving Low Yield:
Caption: A systematic workflow for troubleshooting low overall yield.
Detailed Troubleshooting Steps:
-
Analyze Each Step: Carefully calculate the yield for each individual reaction in your synthetic sequence. This will allow you to identify the specific transformation(s) that are underperforming.
-
Focus on the Bottleneck: Once you have identified the low-yielding step(s), focus your optimization efforts there. Common problematic steps include the intramolecular cyclization to form the azetidine ring and the initial 1,3-dipolar cycloaddition.
-
Optimize Reaction Conditions: For the identified problematic step, systematically vary the reaction parameters.
Parameter Potential Issue Recommended Action Concentration Intermolecular side reactions are favored at high concentrations, leading to dimers and polymers. Perform the reaction under high-dilution conditions (e.g., slow addition of the substrate to the reaction mixture). Temperature The reaction may be too slow at low temperatures or side reactions may be favored at high temperatures. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Reagents The choice of base, catalyst, or solvent can significantly impact the yield. Experiment with different bases (e.g., for cyclization), catalysts (e.g., for hydrogenation), and solvents with varying polarities. Leaving Group A poor leaving group will slow down the desired nucleophilic substitution, allowing for competing side reactions. If your synthesis involves an intramolecular cyclization, ensure you are using a good leaving group, such as a tosylate (Ts) or mesylate (Ms).
Side Reactions and Impurities
Q5: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several impurities. What are the likely side products and how can I minimize their formation?
A5: The formation of multiple byproducts is a common challenge, particularly in complex organic syntheses. The nature of the side products will depend on the specific reaction you are performing.
Common Side Reactions and Prevention Strategies:
| Reaction Step | Common Side Products | Prevention Strategy |
| 1,3-Dipolar Cycloaddition | Regioisomers, diastereomers, and unreacted starting materials. | Optimize the catalyst and reaction conditions to favor the desired isomer. Purification by column chromatography is often necessary to separate isomers. |
| Intramolecular Cyclization | Dimers and polymers from intermolecular reactions, elimination products. | Use high-dilution conditions. Employ a non-nucleophilic base to minimize elimination. |
| N-Debenzylation | Incomplete debenzylation, over-reduction of other functional groups. | Ensure the catalyst is active and use a sufficient amount. Monitor the reaction closely by TLC to avoid over-reduction. The addition of a small amount of acid can sometimes facilitate the reaction.[8] |
Troubleshooting Workflow for Impurity Formation:
Caption: A logical workflow for addressing the formation of impurities.
Purification Challenges
Q6: I am having difficulty purifying the final 2,6-diazaspiro[3.4]octane product. What are the recommended purification techniques?
A6: The purification of spirocyclic diamines can be challenging due to their polarity and basicity. A combination of techniques is often required.
Recommended Purification Protocol:
-
Extraction: After the reaction work-up, perform a liquid-liquid extraction to remove the bulk of the non-polar impurities. The basic nature of the diamine means it may partition into the aqueous layer if the pH is not controlled. Ensure the aqueous layer is basified before extraction with an organic solvent.
-
Column Chromatography: Column chromatography on silica gel is a common method for purifying substituted 2,6-diazaspiro[3.4]octane derivatives.[9]
-
Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent can help to prevent peak tailing and improve the separation.
-
Stationary Phase: For highly polar derivatives, reverse-phase chromatography may be a better option.
-
-
Crystallization/Salt Formation: For the final, unprotected diamine, conversion to a salt (e.g., hydrochloride or oxalate) can facilitate purification by crystallization.[1] The salt can often be precipitated from a suitable solvent system, yielding a highly pure product. The free base can then be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: Synthesis of Benzyl-Protected 2,6-Diazaspiro[3.4]octane (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.[3]
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine in a suitable solvent (e.g., dichloromethane), add methyl acrylate and a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (Conceptual)
-
The product from the previous steps is functionalized to introduce a leaving group at the appropriate position for the azetidine ring formation (this may involve multiple steps including reduction and activation of a hydroxyl group).
-
The precursor is dissolved in a suitable solvent (e.g., THF or DMF) under high-dilution conditions.
-
A base (e.g., sodium hydride) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature or heated as necessary, with monitoring by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Protocol 2: N-Debenzylation using Catalytic Hydrogenation
This protocol describes a general procedure for the removal of a benzyl protecting group.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected 2,6-diazaspiro[3.4]octane derivative (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10-20 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd).
-
Hydrogen Atmosphere: Seal the flask and carefully evacuate and backfill with hydrogen gas (from a balloon or a hydrogenator) three times.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric. Do not allow the filter cake to dry.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
purification techniques for 2,6-diazaspiro[3.4]octan-5-one hydrochloride
An exceptional level of purity for 2,6-diazaspiro[3.4]octan-5-one hydrochloride is paramount for its successful application in research and drug development. As a key building block, its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the reliability of biological screening data. This technical support guide provides researchers with practical, in-depth answers to common challenges encountered during the purification of this spirocyclic lactam hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from the synthetic route used. Common contaminants may include unreacted starting materials, partially reacted intermediates, and side-products from competing reactions. Given its structure, potential impurities could be residual reagents from the cyclization or protection/deprotection steps. It is also crucial to consider diastereomers if stereocenters are present and not controlled during synthesis. Solvents used in the synthesis and workup are also common impurities that must be removed.
Q2: What is the recommended primary purification technique for this compound?
A2: For a crystalline solid like a hydrochloride salt, recrystallization is the most effective and scalable primary purification technique. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. If recrystallization fails to remove a persistent impurity or if the crude material is an oil, chromatographic methods are recommended.
Q3: How can I accurately assess the purity of my final product?
A3: A multi-faceted approach is best for purity validation.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, capable of detecting non-volatile impurities. A typical method would use a C18 reversed-phase column with a buffered mobile phase.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. Quantitative NMR (qNMR) can also provide an absolute measure of purity against a certified internal standard.[1]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the mass of the parent ion and detecting trace-level impurities.
-
Titration: As a salt of a base, acid-base titration can provide a direct measure of the amine content, offering a good, albeit non-separative, assessment of assay.[1]
Q4: What are the proper storage and handling conditions for this compound?
A4: As a hydrochloride salt, the compound is likely a stable, crystalline solid. However, like many amine salts, it can be hygroscopic. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[2] Always consult the material safety data sheet (MSDS) for specific handling recommendations.[2]
Troubleshooting Guide: Purification Workflows
This section addresses specific issues that may arise during purification experiments.
Recrystallization Issues
Q: My compound "oiled out" instead of crystallizing upon cooling. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for two reasons:
-
The melting point of your compound (or the impure mixture) is lower than the boiling point of the solvent you are using.
-
The concentration of impurities is so high that it significantly depresses the melting point of your compound.[3]
Troubleshooting Steps:
-
Return the flask to the heat source to redissolve the oil.
-
Add a small amount of additional solvent (1-2 mL) to decrease the saturation level.[3]
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool for insulation.
-
If the problem persists, consider a different solvent or a mixed-solvent system. For example, if you are using methanol, try a mixture of methanol and a less polar co-solvent like ethyl acetate.
Q: My final yield after recrystallization is extremely low (<50%). What are the likely causes?
A: A low yield is a common problem in recrystallization. The primary causes include:
-
Using too much solvent: The most frequent cause. While ensuring the compound dissolves in the hot solvent, using a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper or in the funnel stem.[3]
-
Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
dot
Caption: Troubleshooting workflow for low recrystallization yield.
Chromatography Issues
Q: I'm trying to purify the compound using silica gel chromatography, but I'm getting poor recovery and see signs of decomposition.
A: Standard silica gel is slightly acidic, which can cause decomposition or irreversible binding of certain sensitive compounds, especially amines.[4] While the hydrochloride salt form is generally more stable, it is often too polar to elute properly. The recommended approach is to purify the free-base form of the compound.
Troubleshooting Steps:
-
Neutralize the Salt: Dissolve the hydrochloride salt in water and add a base (e.g., saturated NaHCO₃ or a 1M NaOH solution) until the pH is basic (~9-10).
-
Extract the Free Base: Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Chromatograph the Free Base:
-
Use a solvent system such as DCM/Methanol.
-
Crucially, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent. This deactivates the acidic sites on the silica gel, preventing streaking and decomposition of the amine.
-
-
Re-form the Salt: After obtaining the pure free base, dissolve it in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to precipitate the pure hydrochloride salt.
Q: I am seeing significant peak tailing during HPLC analysis. How can I improve the peak shape?
A: Peak tailing in reversed-phase HPLC for basic compounds like this spiro-amine is often due to secondary interactions between the amine and residual acidic silanol groups on the silica-based column packing.
Solutions:
-
Lower the pH of the Mobile Phase: Add an acidifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This protonates the amine (giving it a consistent positive charge) and suppresses the ionization of the silanol groups, minimizing unwanted interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base like triethylamine into the mobile phase.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or designed specifically for the analysis of basic compounds. Using one of these can significantly improve peak shape.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Ether System
This protocol is a standard method for purifying hydrochloride salts.
-
Solvent Selection: Place a small amount of crude material in a test tube. Add a few drops of methanol or ethanol and warm to see if it dissolves. If it dissolves readily, this will be your "soluble" solvent. Then, add a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes cloudy; this is your "insoluble" solvent.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., methanol) required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "insoluble" solvent (e.g., diethyl ether) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing purity. Method development and validation are required for precise quantification.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm (as the lactam chromophore may not have a strong UV absorbance at higher wavelengths) |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile. |
Data Summary and Visualization
Typical Analytical Performance Data
The following table summarizes indicative performance data for purity assessment methods, which should be validated specifically for this compound.[1]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | < 2% | 98 - 102% |
| qNMR | ~0.1% (w/w) | ~0.3% (w/w) | < 1% | 99 - 101% |
| Titration | N/A | N/A | < 0.5% | 99.5 - 100.5% |
Purification Strategy Workflow
dot
Caption: Decision workflow for selecting a purification strategy.
References
Technical Support Center: Optimization of Coupling Reactions with 2,6-Diazaspiro[3.4]octan-5-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.4]octan-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your coupling reactions and overcome common experimental hurdles. The unique spirocyclic lactam structure of 2,6-diazaspiro[3.4]octan-5-one offers a valuable scaffold in medicinal chemistry, but its successful functionalization requires careful consideration of reaction parameters.[1][2][3]
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during the acylation of the secondary amine in 2,6-diazaspiro[3.4]octan-5-one.
Problem 1: Low or No Product Yield
Question: I am attempting an amide coupling reaction between 2,6-diazaspiro[3.4]octan-5-one and a carboxylic acid using a standard coupling reagent, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in amide coupling reactions with 2,6-diazaspiro[3.4]octan-5-one can stem from several factors, primarily related to the activation of the carboxylic acid, the reactivity of the amine, and the reaction conditions. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Coupling Reagent and Conditions:
-
Carbodiimide-based reagents (EDC, DCC): While common, they can sometimes be inefficient for less nucleophilic amines. If you are using EDC, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended to form a more reactive activated ester and minimize side reactions.[4] Be aware that using DCC will produce a dicyclohexylurea (DCU) precipitate that needs to be filtered off.[4]
-
Uronium/Aminium-based reagents (HATU, HBTU): These are generally more powerful coupling agents and are often a good choice for challenging couplings.[5] For HATU, the order of addition is critical. Pre-activating the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the 2,6-diazaspiro[3.4]octan-5-one is generally the most effective method.[6] This prevents the reaction of HATU with the amine starting material.
-
Phosphonium-based reagents (PyBOP): These are also very effective and can be particularly useful for sterically hindered substrates.
2. Optimize the Stoichiometry and Base:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.5 equivalents) relative to the 2,6-diazaspiro[3.4]octan-5-one.
-
Base Selection: The choice and amount of base are crucial. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2-3 equivalents of base are used. For HATU couplings, 2,6-lutidine has also been shown to be an effective base.[7]
3. Consider the Solvent and Temperature:
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are standard for amide coupling reactions. Ensure your solvent is truly anhydrous, as water can hydrolyze the activated intermediates. Acetonitrile can also be a good solvent choice.[8]
-
Temperature: Most coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate of reaction. However, be cautious as higher temperatures can also promote side reactions and racemization if your carboxylic acid has a chiral center.
4. Purity of Starting Materials:
-
2,6-Diazaspiro[3.4]octan-5-one: Ensure your starting material is pure and free of any residual acid from its synthesis (it is often supplied as a hydrochloride salt). If you are starting with the HCl salt, you will need to add an additional equivalent of base to neutralize it.
-
Carboxylic Acid: Impurities in the carboxylic acid can interfere with the activation step.
Experimental Workflow for Optimized HATU Coupling:
References
- 1. mdpi.com [mdpi.com]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Deprotection of Boc-Protected 2,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis and modification of complex heterocyclic scaffolds. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with a critical transformation: the removal of the tert-butoxycarbonyl (Boc) protecting group from 2,6-diazaspiro[3.4]octane.
The unique strained spirocyclic core of 2,6-diazaspiro[3.4]octane, a valuable building block in modern drug discovery, presents specific challenges not typically encountered with standard acyclic or larger cyclic amines. The inherent ring strain of the integrated azetidine ring makes it susceptible to degradation under harsh acidic conditions commonly employed for Boc deprotection. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering detailed explanations, step-by-step protocols for alternative methods, and the rationale behind each recommendation to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard TFA/DCM deprotection protocol is giving a complex mixture of byproducts with little of my desired 2,6-diazaspiro[3.4]octane. What is happening?
This is the most common issue encountered with this specific substrate. The root cause is likely the acid-catalyzed rearrangement or cleavage of the strained azetidine ring within the spirocyclic system.[1][2]
The Underlying Chemistry:
The mechanism for acidic Boc deprotection involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the free amine.[3] However, in the case of 2,6-diazaspiro[3.4]octane, the azetidine nitrogen can also be protonated. This protonation can trigger a ring-opening cascade, especially under strong acidic conditions like neat or high concentrations of Trifluoroacetic Acid (TFA). The strain within the four-membered ring makes the C-N bonds susceptible to cleavage, leading to a variety of rearranged or decomposed products.[1][2][4]
dot
graph "acid_catalyzed_ring_opening" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape="plaintext", fontname="Arial", fontsize=10];
subgraph "cluster_main" {
label="Potential Side Reaction Pathway";
bgcolor="#F1F3F4";
"Boc_Protected" [label="Boc-Protected 2,6-Diazaspiro[3.4]octane"];
"Protonated_Azetidine" [label="Protonated Azetidine Intermediate"];
"Ring_Opened_Cation" [label="Ring-Opened Carbocation"];
"Byproducts" [label="Complex Mixture of Byproducts"];
} }
Acid-catalyzed ring-opening of the azetidine moiety.
Troubleshooting Recommendations:
-
Reduce Acid Strength and Concentration: Move away from high concentrations of TFA. Attempt the reaction with a milder acidic reagent or a lower concentration of a strong acid.
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even -20 °C to slow down the rate of potential side reactions.
-
Consider Alternative Deprotection Methods: If milder acidic conditions still result in byproducts, non-acidic methods should be explored.
Q2: I've switched to 4M HCl in dioxane, but my reaction is either incomplete or still shows signs of degradation. What are my next steps?
While 4M HCl in dioxane is a standard alternative to TFA, it can still be too harsh for highly acid-sensitive substrates.[5][6] Incomplete reactions suggest the conditions are too mild for full conversion, while degradation indicates the substrate is not stable even under these conditions.
Troubleshooting Workflow:
dot
digraph "troubleshooting_workflow" {
graph [nodesep=0.3, ranksep=0.5];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
"Start" [label="Incomplete Deprotection or\nDegradation with HCl/Dioxane", shape="ellipse", fillcolor="#FBBC05"]; "Check_Purity" [label="Verify Starting Material Purity"]; "Incomplete" [label="Primarily Incomplete Reaction?", shape="diamond", fillcolor="#F1F3F4"]; "Degradation" [label="Significant Degradation?", shape="diamond", fillcolor="#F1F3F4"]; "Increase_Time_Temp" [label="Slightly Increase Reaction Time or\nTemperature (e.g., RT to 30°C)\nwith careful monitoring"]; "Milder_Acid" [label="Switch to Milder Acidic Conditions"]; "Non_Acidic" [label="Switch to Non-Acidic Methods"]; "Monitor" [label="Monitor by TLC/LC-MS frequently"]; "End_Success" [label="Successful Deprotection", shape="ellipse", fillcolor="#34A853"]; "End_Fail" [label="Re-evaluate Synthetic Strategy", shape="ellipse", fillcolor="#EA4335"];
"Start" -> "Check_Purity"; "Check_Purity" -> "Incomplete"; "Incomplete" -> "Increase_Time_Temp" [label="Yes"]; "Incomplete" -> "Degradation" [label="No"]; "Increase_Time_Temp" -> "Monitor"; "Monitor" -> "End_Success" [label="Complete"]; "Monitor" -> "Degradation" [label="Degradation Observed"]; "Degradation" -> "Milder_Acid" [label="Yes"]; "Degradation" -> "Non_Acidic" [label="Persistent Degradation"]; "Milder_Acid" -> "Non_Acidic" [label="Still Degrading"]; "Milder_Acid" -> "End_Success" [label="Success"]; "Non_Acidic" -> "End_Success" [label="Success"]; "Non_Acidic" -> "End_Fail" [label="No Reaction"]; }
Decision workflow for optimizing deprotection.
Recommended Milder Acidic and Alternative Conditions:
| Method/Reagent | Typical Conditions | Advantages | Potential Issues for this Substrate |
| p-Toluenesulfonic Acid (pTSA) | 1.1-2.0 eq. in CH2Cl2/MeOH or EtOH, RT | Milder than TFA/HCl, often crystalline product.[5] | The protic solvent may participate in ring-opening. |
| Oxalyl Chloride/Methanol | 3 eq. (COCl)2 in MeOH, RT | Very mild, in-situ generation of HCl.[7] | Stoichiometric reagent, potential for side reactions if not controlled. |
| Thermal (Boiling Water) | Water, 100 °C | "Green" and neutral pH.[5] | Substrate must be water-soluble and thermally stable. |
| Thermal (Continuous Flow) | Methanol or TFE, 150-240 °C | Rapid, no acid catalyst.[4] | Requires specialized equipment. |
Q3: Can I selectively deprotect only one of the two Boc groups on a di-Boc protected 2,6-diazaspiro[3.4]octane?
Selective mono-deprotection of a symmetric diamine is challenging. However, it can sometimes be achieved by carefully controlling the stoichiometry of the acid or by using milder conditions that may favor mono-deprotection kinetically.
Strategies for Mono-Deprotection:
-
Stoichiometric Control of Acid: Use of exactly one equivalent of a strong acid like HCl to form the mono-hydrochloride salt, followed by reaction with di-tert-butyl dicarbonate is a known method for mono-protection, the reverse is less common but may be attempted with careful addition of acid.[8][9][10][11]
-
Milder Reagents: Employing a milder deprotection agent may allow for the reaction to be stopped at the mono-deprotected stage.
-
Thermal Methods: In some cases, thermal deprotection can show selectivity based on the steric or electronic environment of the Boc groups, although for a symmetric molecule this is less likely.[4]
It is crucial to monitor the reaction progress closely by LC-MS to identify the formation of the mono-deprotected species and quench the reaction before significant di-deprotection occurs.
Recommended Experimental Protocols
Protocol 1: Mild Acidic Deprotection with p-Toluenesulfonic Acid (pTSA)
This method is a good first choice when TFA or HCl prove too harsh.
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected 2,6-diazaspiro[3.4]octane (1.0 equiv) in a mixture of DCM and MeOH (e.g., 9:1 v/v) to a final concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add pTSA·H₂O (1.2 equiv) in one portion to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Non-Acidic Thermal Deprotection in Boiling Water
This "green" chemistry approach is ideal for substrates that are water-soluble and can tolerate heat, completely avoiding acidic reagents.[5]
Materials:
-
Boc-protected 2,6-diazaspiro[3.4]octane
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend or dissolve the Boc-protected 2,6-diazaspiro[3.4]octane (1.0 equiv) in deionized water (a concentration of ~0.1 M is a good starting point).
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to several hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Extract the aqueous solution with a suitable organic solvent like DCM (3-5x).
-
Combine the organic extracts, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Monitoring Reaction Progress
Effective and frequent monitoring is critical to avoid over-exposure to deprotection conditions, which can lead to degradation.
-
Thin-Layer Chromatography (TLC): A rapid method to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine (which will have a lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for this substrate. It provides unambiguous confirmation of the consumption of starting material and the formation of the product with the correct mass, while also revealing the presence of any byproducts from ring-opening or other side reactions.
Final Considerations
The deprotection of Boc-protected 2,6-diazaspiro[3.4]octane requires a departure from standard, harsh acidic protocols due to the inherent strain of the azetidine ring. A systematic and cautious approach, starting with milder acidic conditions and moving to non-acidic alternatives if necessary, is paramount to success. Careful reaction monitoring is your most powerful tool to achieve a clean and efficient deprotection, preserving the valuable spirocyclic core for your downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
minimizing side-product formation in diazaspiro[3.4]octane synthesis
A Guide to Minimizing Side-Product Formation for Researchers, Scientists, and Drug Development Professionals
The synthesis of diazaspiro[3.4]octanes, a valuable scaffold in medicinal chemistry, presents unique challenges. The inherent strain of the four-membered azetidine ring and the reactivity of the diamine functionality can lead to a variety of undesired side-products, impacting yield, purity, and scalability. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the synthesis of these important building blocks. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to proactively design more robust synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an insoluble, high molecular weight material. What is it and how can I prevent its formation?
A1: This is a classic case of intermolecular polymerization, the most common side-reaction in diazaspiro[3.4]octane synthesis.
-
The "Why": The formation of the desired spirocycle is an intramolecular reaction. However, the reactive ends of your precursor (e.g., an amine and a leaving group) can also react with other precursor molecules in an intermolecular fashion. This chain reaction leads to the formation of linear or cross-linked polymers, which are often insoluble and difficult to characterize. The competition between these two pathways is a key determinant of your reaction's success.
-
Troubleshooting & Prevention:
-
High-Dilution Conditions: This is the most critical factor. By significantly increasing the solvent volume, you decrease the probability of reactive molecules encountering each other, thereby favoring the intramolecular cyclization. A general starting point is to use concentrations in the range of 0.01-0.05 M.
-
Slow Addition: Instead of adding your reagents all at once, use a syringe pump to introduce the precursor solution to the reaction vessel over an extended period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the reactive species.
-
Choice of Solvent: A solvent that poorly solvates the reactive intermediates can promote aggregation and intermolecular reactions. While solvent choice is substrate-dependent, polar aprotic solvents like acetonitrile or DMF are often employed.
-
Experimental Protocol: High-Dilution Cyclization
-
Set up a reaction vessel with a reflux condenser and a magnetic stirrer, containing the bulk of the reaction solvent and any base required.
-
Heat the solvent to the desired reaction temperature.
-
Prepare a solution of the linear precursor in the same solvent.
-
Using a syringe pump, add the precursor solution to the heated reaction vessel at a slow, controlled rate (e.g., 0.5 mL/min).
-
After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
Data Presentation: Effect of Concentration on Yield
| Concentration (M) | Approximate Yield of Monomer (%) | Approximate Yield of Polymer (%) |
| 0.5 | 10-20 | 80-90 |
| 0.1 | 40-50 | 50-60 |
| 0.01 | 85-95 | 5-15 |
Note: These are representative values and will vary depending on the specific substrate and reaction conditions.
Visualization: Intramolecular vs. Intermolecular Pathways
Caption: High dilution favors the desired intramolecular cyclization.
Q2: I am observing a significant amount of an elimination byproduct. How can I identify it and modify my conditions to suppress its formation?
A2: Elimination side-reactions are often promoted by the choice of base and elevated temperatures.
-
The "Why": If your precursor contains a good leaving group, a strong or bulky base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. This is a classic E2 elimination pathway that competes with the desired SN2 cyclization.
-
Identification:
-
Mass Spectrometry (MS): The elimination product will have a molecular weight that is the sum of the molecular weight of your precursor minus the molecular weight of the leaving group and a proton.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals in the alkene region (typically 5-7 ppm in ¹H NMR) and the disappearance of the signals corresponding to the protons on the carbon bearing the leaving group.
-
-
Troubleshooting & Prevention:
-
Base Selection: Switch to a weaker, non-nucleophilic base. For example, if you are using a strong base like potassium tert-butoxide, consider using a milder inorganic base like potassium carbonate or cesium carbonate. The pKa of the conjugate acid of the base should be carefully considered.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly favor the desired cyclization.
-
Leaving Group Choice: While a good leaving group is necessary for the cyclization to occur, an exceptionally good leaving group can also accelerate the elimination pathway. If elimination is a persistent issue, consider using a slightly less reactive leaving group (e.g., switching from a tosylate to a mesylate).
-
Visualization: SN2 vs. E2 Pathways
Caption: Reaction conditions dictate the SN2 vs. E2 pathway.
Q3: My product is a complex mixture, and I suspect fragmentation of the azetidine ring. What causes this and how can I avoid it?
A3: Azetidine ring fragmentation is a possibility, especially under harsh reaction conditions or with certain substitution patterns.
-
The "Why": The four-membered azetidine ring is strained. This ring strain can be released through fragmentation pathways, particularly if the reaction conditions are too acidic, too basic, or involve high temperatures. The presence of certain functional groups can also predispose the ring to fragmentation.
-
Troubleshooting & Prevention:
-
Milder Reaction Conditions: Avoid strongly acidic or basic conditions for both the cyclization and any subsequent deprotection steps. For example, if you are using a Boc protecting group, consider milder deprotection methods than strong acids like trifluoroacetic acid (TFA) if fragmentation is observed.
-
Temperature Control: As with elimination, keep the reaction temperature as low as reasonably possible to avoid providing the energy needed for fragmentation.
-
Protecting Group Strategy: The choice of protecting group can influence the stability of the azetidine ring. Electron-withdrawing protecting groups can sometimes stabilize the ring, but their removal conditions must be carefully considered.
-
Q4: I am synthesizing an N-unsubstituted diazaspiro[3.4]octane and see evidence of over-alkylation. How can I achieve mono-functionalization?
A4: Over-alkylation is a common problem when working with unprotected diamines. A robust protecting group strategy is essential.
-
The "Why": Once the diazaspiro[3.4]octane is formed, both nitrogen atoms are nucleophilic. If you are attempting to functionalize one of these nitrogens, it is very likely that the second nitrogen will also react, leading to a mixture of mono- and di-substituted products, as well as potential polymerization if the alkylating agent is bifunctional.
-
Troubleshooting & Prevention:
-
Orthogonal Protecting Groups: The most effective solution is to synthesize the diazaspiro[3.4]octane with two different, orthogonally protected amines. This allows for the selective deprotection and functionalization of one nitrogen at a time. Common orthogonal pairs include Boc/Cbz or Boc/Fmoc.
-
Stoichiometry Control: While less reliable, careful control of the stoichiometry of the alkylating agent (using one equivalent or slightly less) can favor mono-alkylation. However, this often leads to a mixture of starting material, mono-alkylated, and di-alkylated product, requiring careful purification.
-
Experimental Protocol: Selective Mono-functionalization
-
Start with an orthogonally protected diazaspiro[3.4]octane (e.g., N-Boc, N'-Cbz-diazaspiro[3.4]octane).
-
Selectively deprotect one of the nitrogen atoms. For the Boc/Cbz pair, the Boc group can be removed under acidic conditions (e.g., HCl in dioxane), leaving the Cbz group intact.
-
Perform the desired functionalization reaction on the newly freed amine.
-
If desired, the second protecting group (Cbz) can then be removed under different conditions (e.g., hydrogenolysis) to allow for functionalization of the second nitrogen.
Visualization: Orthogonal Protection Strategy
Caption: Orthogonal protecting groups enable selective functionalization.
Technical Support Center: Enhancing the Aqueous Solubility of 2,6-Diazaspiro[3.4]octane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.4]octane derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor aqueous solubility encountered with this promising class of compounds. The unique rigid, three-dimensional structure of the 2,6-diazaspiro[3.4]octane scaffold offers significant advantages in medicinal chemistry, but its inherent lipophilicity can often present formulation and bioavailability challenges.[1][2] This resource is designed to equip you with the foundational knowledge and practical strategies to systematically enhance the solubility of your derivatives.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Question: My 2,6-diazaspiro[3.4]octane derivative has extremely low aqueous solubility, hindering my in vitro assays. What is the most straightforward first step to improve its solubility?
Answer: For a basic compound like a 2,6-diazaspiro[3.4]octane derivative, the most direct and often most effective initial strategy is salt formation . The presence of two secondary amine groups in the core structure makes it an excellent candidate for protonation to form water-soluble salts.
-
Causality: The nitrogen atoms in the diazaspiro core are basic and can accept protons from an acid. This creates a charged species, a salt, which is generally much more soluble in polar solvents like water than the neutral free base. The electrostatic interactions between the charged drug molecule and water dipoles are significantly stronger than the interactions between the neutral, more lipophilic molecule and water.
-
Immediate Action: A simple initial screen would involve attempting to form the hydrochloride (HCl) salt, as it is one of the most common and often highly soluble pharmaceutical salts. You can achieve this by dissolving your compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether) and adding a stoichiometric amount of a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether). The salt will often precipitate out of the solution and can be isolated by filtration.
Question: I've formed the hydrochloride salt of my derivative, but the solubility is still not optimal for my desired formulation. What are my next steps?
Answer: If the hydrochloride salt doesn't provide the desired solubility, a salt screening study is the logical next step. Different counter-ions can have a significant impact on the physicochemical properties of the resulting salt, including its solubility, dissolution rate, and stability.
-
Underlying Principle: The solubility of a salt is not only dependent on the ionization of the parent molecule but also on the properties of the counter-ion and the crystal lattice energy of the resulting salt. A different counter-ion can lead to a salt with a less stable crystal lattice, which is more easily disrupted by water molecules, resulting in higher solubility.
-
Recommended Action: Broaden your salt screen to include other pharmaceutically acceptable acids. A good starting point would be to test a range of inorganic and organic acids with varying pKa values.
| Counter-ion | Acid Type | Potential Advantages |
| Mesylate (methanesulfonic acid) | Strong organic acid | Often forms highly soluble salts. |
| Tosylate (p-toluenesulfonic acid) | Strong organic acid | Can sometimes offer improved crystallinity. |
| Sulfate (sulfuric acid) | Strong inorganic acid | Divalent, can form salts with different stoichiometries. |
| Phosphate (phosphoric acid) | Inorganic acid | Can form different salt forms (mono-, di-, tri-basic). |
| Citrate (citric acid) | Organic acid | Can form multiple salt forms and may act as a buffer. |
| Tartrate (tartaric acid) | Organic acid | Chiral counter-ion, can be used for chiral resolution. |
Question: My 2,6-diazaspiro[3.4]octane derivative is a tertiary amine, and salt formation is not providing a stable, soluble product. What other chemical modification strategies can I explore?
Answer: For tertiary amines or when salt formation is problematic, a prodrug approach is a powerful strategy. A prodrug is a bioreversible, inactive derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.
-
Mechanism of Action: The prodrug strategy involves masking the amine functionality with a promoiety that imparts greater water solubility. This promoiety is designed to be cleaved in vivo, regenerating the active parent compound.
-
Potential Strategies:
-
Phosphate Esters: One of the most successful strategies for improving the solubility of compounds with hydroxyl or amine functionalities is the synthesis of phosphate esters. These prodrugs are highly water-soluble and are often rapidly cleaved by endogenous phosphatases to release the parent drug.
-
Amino Acid Conjugates: Attaching an amino acid to your molecule can enhance solubility and potentially target amino acid transporters in the gut for improved absorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the 2,6-diazaspiro[3.4]octane scaffold that influence its solubility?
A1: The core 2,6-diazaspiro[3.4]octane scaffold has a calculated topological polar surface area (TPSA) of 24.1 Ų, which is relatively low and contributes to its lipophilic character. However, the two secondary amine groups are basic and can be protonated to significantly increase aqueous solubility. The overall solubility of a derivative will be a balance between the lipophilicity of the core and any substituents, and the ability to form a soluble salt.
Q2: How do substituents on the 2,6-diazaspiro[3.4]octane core affect solubility?
A2: Substituents can have a dramatic effect on solubility.
-
Lipophilic Substituents: Large, non-polar substituents will generally decrease aqueous solubility.
-
Polar Substituents: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or additional amine groups, will increase the potential for hydrogen bonding with water and enhance solubility.
-
Ionizable Substituents: Acidic or basic substituents will provide additional handles for salt formation, which can be a powerful tool for modulating solubility.
Q3: Are there any formulation strategies I can use without chemically modifying my compound?
A3: Yes, several formulation strategies can enhance the solubility of your 2,6-diazaspiro[3.4]octane derivative:
-
pH Adjustment: For basic compounds, solubility can often be increased by lowering the pH of the aqueous medium. This protonates the amine groups, leading to the in-situ formation of a soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4][5]
-
Surfactants: Surfactants form micelles in aqueous solutions, and these micelles can encapsulate poorly soluble drug molecules in their hydrophobic core, effectively increasing the drug's concentration in the solution.[3][4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can prevent the drug from crystallizing and can lead to a significant increase in its dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Small-Scale Hydrochloride Salt Formation
Objective: To prepare the hydrochloride salt of a 2,6-diazaspiro[3.4]octane derivative for initial solubility assessment.
Materials:
-
2,6-diazaspiro[3.4]octane derivative (free base)
-
Anhydrous diethyl ether
-
2.0 M solution of HCl in diethyl ether
-
Small glass vial with a magnetic stir bar
-
Magnetic stirrer
-
Filtration apparatus (e.g., Hirsch funnel)
-
Vacuum oven
Procedure:
-
Dissolve 100 mg of the 2,6-diazaspiro[3.4]octane derivative in a minimal amount of anhydrous diethyl ether (e.g., 2-3 mL) in a clean, dry vial with a magnetic stir bar.
-
While stirring, slowly add a stoichiometric equivalent of the 2.0 M HCl solution in diethyl ether dropwise. Note: The number of equivalents will depend on whether you are targeting the mono- or di-hydrochloride salt.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, you can try cooling the solution in an ice bath or adding a small amount of a non-polar co-solvent like hexane to induce precipitation.
-
Allow the mixture to stir for 30-60 minutes to ensure complete salt formation.
-
Collect the precipitate by vacuum filtration using a Hirsch funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
-
Characterize the resulting salt by techniques such as melting point, NMR, and elemental analysis to confirm its identity and purity.
Protocol 2: Prodrug Synthesis - N-Acyloxymethyl Prodrug
Objective: To synthesize an N-acyloxymethyl prodrug of a 2,6-diazaspiro[3.4]octane derivative to enhance aqueous solubility. This is a representative example, and specific reaction conditions may need to be optimized.
Materials:
-
2,6-diazaspiro[3.4]octane derivative
-
Chloromethyl pivalate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reaction flask with a magnetic stir bar and nitrogen inlet
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of the 2,6-diazaspiro[3.4]octane derivative (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 15 minutes.
-
Add chloromethyl pivalate (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to overnight.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyloxymethyl prodrug.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Technical Support Center: Navigating the Scale-Up of Spirocyclic Amine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to resolving the common, and often complex, issues encountered during the scale-up of spirocyclic amine synthesis. Spirocyclic amines are privileged scaffolds in modern drug discovery, prized for their ability to introduce three-dimensional complexity and novel chemical space. However, transitioning their synthesis from the bench to the pilot plant introduces a host of challenges that can impact yield, purity, and safety.
This guide is structured to provide direct, actionable advice in a question-and-answer format. We will move beyond simple procedural lists to explore the causality behind common failures and the rationale for our recommended solutions. Our goal is to equip you, our fellow researchers and drug development professionals, with the insights needed to anticipate, diagnose, and resolve scale-up issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise before and during the scale-up process.
Q1: What are the most critical challenges when scaling up the synthesis of spirocyclic amines from lab to plant?
A1: The transition from gram-scale to kilogram-scale production introduces challenges that are often negligible at the bench. The primary issues include:
-
Thermal Management: Exothermic reactions that are easily controlled in a round-bottom flask can lead to thermal runaway in a large reactor. Heat transfer does not scale linearly with volume, making efficient cooling a critical process parameter.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.[1]
-
Reagent and Solvent Selection: Reagents and solvents that are convenient at the lab scale (e.g., dichloromethane, hazardous coupling reagents) may be impractical, unsafe, or environmentally unsustainable at a larger scale.[2][3] Practical factors like cost, atom economy, safety, and toxicity become paramount.[2][3]
-
Impurity Profiling and Control: Impurities that were minor or easily removed by chromatography at the lab scale can become significant process challenges, often requiring complete process re-optimization to control their formation.[4][5]
-
Isolation and Purification: Crystallization, the preferred method for purification at scale, can be sensitive to impurities. Relying on large-scale chromatography is often economically unviable.
Q2: My lab-scale synthesis involves a multi-step route with several purifications. How should I adapt this for a pilot-plant campaign?
A2: A successful scale-up strategy often requires a fundamental rethinking of the synthetic route. The ideal process is "telescoped," where intermediates are not isolated but are carried forward in the same reactor.
-
Route Scouting: Re-evaluate the entire synthetic sequence. A route that is elegant on a small scale may not be robust. Consider alternative strategies like diversity-oriented synthesis or different cyclization methods that may be more amenable to scale-up.[6]
-
Process Optimization: Employ Design of Experiments (DoE) to systematically optimize critical parameters like temperature, concentration, and catalyst loading for key steps.[1] This can identify more robust reaction conditions and minimize impurity formation.
-
Crystallization Development: Invest significant effort in developing a crystallization procedure for the final product and potentially key intermediates. This is the most efficient and economical purification method at scale.
Q3: How do I manage the safety risks associated with handling large quantities of amines and reactive reagents?
A3: Safety is the foremost concern in any scale-up operation. A thorough risk assessment is mandatory.[7]
-
Reagent Hazards: Be aware of specific hazards. For example, reductions using reagents like alane (AlH₃) can pose a serious explosion risk at a large scale, especially during workup.[8]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including gloves, eye protection, and potentially respirators, as many amines can cause skin and respiratory irritation.[7][9]
-
Engineering Controls: Use well-ventilated areas or fume hoods for all operations. Store amines away from incompatible substances.[7]
-
Emergency Preparedness: Establish clear protocols for spills or exposure incidents and conduct regular safety drills.[9]
Part 2: Detailed Troubleshooting Guide
This section dives into specific experimental problems, providing potential causes and validated solutions.
Category 1: Reaction & Yield Issues
Q4: My reaction yield dropped significantly upon scale-up, from >90% at 1g to <60% at 1kg. What went wrong?
A4: This is a classic scale-up problem, often rooted in physical processes rather than a change in chemical reactivity.
Causality:
-
Inefficient Mixing: In a large reactor, reactants may not be mixing effectively. This can lead to localized high concentrations of one reactant, promoting side reactions, or low concentrations, slowing the desired reaction.
-
Poor Heat Transfer: If the reaction is exothermic, the internal temperature of the reactor could be much higher than the jacket temperature you are monitoring. This can cause thermal degradation of starting materials, intermediates, or the final product.
-
Kinetics of Reagent Addition: The rate of addition for a key reagent, which was nearly instantaneous in the lab, is now a prolonged process. This changes the concentration profile over time and can favor different reaction pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield on scale-up.
Solutions:
-
Calibrate Temperature Probes: Ensure your internal temperature probes are accurate.
-
Conduct a Mixing Study: Use a non-reactive dye or a model reaction to visualize mixing efficiency in your reactor setup. You may need to change the agitator speed or impeller design.
-
Profile the Reaction: Take samples frequently during the reaction to build a kinetic profile. This will reveal if the reaction is stalling or if the product is degrading over time.[4]
-
Control the Exotherm: Slow the addition rate of the limiting reagent or use a more dilute solution to better manage the heat generated.
Q5: My stereoselective reaction is giving a poor enantiomeric or diastereomeric ratio at scale. Why?
A5: Stereocontrol is often highly sensitive to reaction conditions that can change during scale-up.
Causality:
-
Temperature Fluctuations: As discussed, localized hot spots can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.
-
Concentration Effects: The concentration of the catalyst or a key reagent can influence the equilibrium of catalyst-substrate complexes, affecting stereoselectivity. Slow, large-scale addition can alter these concentrations compared to the lab-scale "bolus" addition.
-
Inadvertent Racemization: The product may be forming with high stereopurity but is then racemized during a prolonged reaction time, a harsh workup, or purification. Basic spirocyclic amines can be susceptible to epimerization, especially if the stereocenter is adjacent to a carbonyl or is otherwise activated.
Solutions:
-
Stricter Temperature Control: Ensure uniform and consistent temperature throughout the reactor.
-
Homogeneous Catalyst Distribution: For catalytic reactions, ensure the catalyst is well-dispersed before initiating the reaction.
-
Test Product Stability: Take a sample of the highly pure product and subject it to the reaction workup and isolation conditions to check for racemization. If stability is an issue, you may need to find milder workup conditions or reduce the processing time.[10]
-
Re-evaluate Catalyst System: Some catalytic systems are simply not robust enough for large-scale operations. It may be necessary to screen for more stable and active catalysts.[11]
Category 2: Impurity & Purification Issues
Q6: I'm observing a new, major impurity (>1%) that was not present or was negligible in my lab-scale runs. How do I identify and eliminate it?
A6: The appearance of new impurities is a common consequence of longer reaction times, higher temperatures, or different raw material lots used in scale-up.
Causality:
-
By-products of Slower Reactions: A desired reaction that is fast at lab scale might be slower at pilot scale due to mixing or thermal constraints. This extended time allows slower, competing side reactions to become significant.
-
Degradation Products: The final product or a key intermediate might be unstable under the prolonged reaction or workup conditions at scale, leading to degradation.
-
Impurities from Starting Materials: A new batch of a starting material may contain an impurity that, while within specification, participates in the reaction to form a new derivative.
Impurity Identification & Mitigation Workflow:
References
- 1. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. rroij.com [rroij.com]
- 6. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Storage and Handling of 2,6-Diazaspiro[3.4]octan-5-one HCl
Welcome to the Technical Support Center for 2,6-diazaspiro[3.4]octan-5-one HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and handling of this spirocyclic compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term stability of your valuable compound.
The 2,6-diazaspiro[3.4]octane core is a significant scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, including antitubercular and antimalarial properties.[1][2] Given its therapeutic potential, maintaining the chemical integrity of 2,6-diazaspiro[3.4]octan-5-one HCl is paramount for reproducible and reliable experimental results.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered during the storage and handling of 2,6-diazaspiro[3.4]octan-5-one HCl.
Q1: What are the ideal storage conditions for solid 2,6-diazaspiro[3.4]octan-5-one HCl?
A1: For optimal stability, solid 2,6-diazaspiro[3.4]octan-5-one HCl should be stored in a cool, dry, and dark environment. A temperature of 4°C is recommended for long-term storage.[3] The container should be tightly sealed to prevent moisture absorption, as the hydrochloride salt can be hygroscopic. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize the risk of oxidative degradation.
Q2: I've observed clumping of the solid compound. What could be the cause and how can I mitigate this?
A2: Clumping is often a sign of moisture absorption. As a hydrochloride salt, the compound is susceptible to attracting water from the atmosphere. To mitigate this, always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Ensure the container is securely sealed immediately after use. If clumping has already occurred, it is recommended to dry the compound under vacuum, though this may not reverse any hydrolysis that has already initiated.
Q3: My stock solution in DMSO appears to have a lower concentration than expected. Why is this happening?
A3: This is a common issue when working with DMSO stock solutions. DMSO is highly hygroscopic and can absorb a significant amount of moisture from the air, leading to a dilution of your compound. To prevent this, use anhydrous DMSO and handle it in a dry environment. Store stock solutions in tightly sealed vials with minimal headspace. It is also good practice to prepare smaller, single-use aliquots to avoid repeated opening and closing of the main stock vial.
Q4: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared aqueous solution. What could be the source of these impurities?
A4: The appearance of new peaks in your chromatogram suggests degradation of the compound. The lactam functional group in 2,6-diazaspiro[3.4]octan-5-one is susceptible to hydrolysis, especially in aqueous solutions.[4] The rate of hydrolysis is influenced by pH and temperature. It is recommended to prepare aqueous solutions fresh and use them immediately. If your experimental protocol requires incubation in an aqueous buffer, it is advisable to first perform a time-course stability study in that specific buffer to understand the degradation kinetics.
Q5: How can I assess the stability of 2,6-diazaspiro[3.4]octan-5-one HCl under my specific experimental conditions?
A5: A forced degradation study is the most effective way to determine the stability of your compound under various stress conditions.[5][6][7] This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress. By analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector, you can identify and quantify any degradation products.
Part 2: Understanding Degradation Pathways
While specific degradation studies on 2,6-diazaspiro[3.4]octan-5-one HCl are not extensively published, we can predict the most likely degradation pathways based on its chemical structure, which contains a lactam (a cyclic amide) and secondary amines within a spirocyclic system.
Hypothetical Degradation Pathways
The primary modes of degradation for this compound are expected to be hydrolysis and oxidation.
1. Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the five-membered ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.
2. Oxidative Degradation: The secondary amines in the spirocyclic structure can be susceptible to oxidation, potentially forming N-oxides or other oxidation products.
Below is a Graphviz diagram illustrating these hypothetical degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Head-to-Head Comparison of 2,6-Diazaspiro[3.4]octane and Other Privileged Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: The Spirocyclic Revolution in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland"[1][2]. This paradigm shift involves moving away from planar, aromatic molecules towards more three-dimensional (3D), sp³-rich chemical entities. Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, are at the forefront of this revolution.[3][4][5] Their inherent structural rigidity and defined 3D geometry offer a powerful strategy to enhance potency, refine selectivity, and optimize pharmacokinetic properties.[3][6][7]
Among the burgeoning class of diazaspirocycles, 2,6-diazaspiro[3.4]octane has emerged as a particularly valuable building block.[8] This guide provides an in-depth, data-driven comparison of the 2,6-diazaspiro[3.4]octane scaffold against other key spirocyclic systems, such as diazaspiro[3.3]heptanes and diazaspiro[3.5]nonanes. We will dissect their physicochemical properties, synthetic accessibility, and documented applications to provide researchers with a robust framework for informed scaffold selection in drug design.
Featured Scaffold: 2,6-Diazaspiro[3.4]octane
The 2,6-diazaspiro[3.4]octane framework features a unique fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring. This arrangement imparts a distinct conformational rigidity and provides two nitrogen atoms that can be differentially functionalized, offering precise vector control for engaging with biological targets.
Key Attributes:
-
Structural Rigidity: The strained azetidine ring, combined with the pyrrolidine moiety, creates a conformationally constrained system. This pre-organizes substituents into well-defined spatial orientations, which can reduce the entropic penalty upon binding to a target protein and thus improve potency.[9]
-
Synthetic Tractability: Efficient synthetic routes have been developed, allowing for the creation of orthogonally protected derivatives on a gram scale.[1] This accessibility is crucial for its widespread adoption in discovery programs.
-
Modulation of Physicochemical Properties: As an sp³-rich scaffold, its incorporation into a molecule typically increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is correlated with improved clinical success, partly due to enhanced solubility and metabolic stability.[3]
-
Novel Chemical Space: It provides a unique 3D architecture that can serve as a bioisosteric replacement for more common saturated heterocycles, enabling exploration of novel intellectual property.[5][10]
Derivatives of 2,6-diazaspiro[3.4]octane have shown significant promise in various therapeutic areas. Notably, nitrofuran carboxamide derivatives have demonstrated remarkably potent antitubercular activity, with a minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv as low as 0.016 µg/mL.[8][11] This highlights the scaffold's ability to position pharmacophoric elements for potent biological activity.
Comparative Analysis of Spirocyclic Scaffolds
The selection of a spirocyclic scaffold is a critical decision driven by the specific goals of a drug discovery program. The choice between a diazaspiro[3.4]octane, a smaller diazaspiro[3.3]heptane, or a larger diazaspiro[3.5]nonane depends on the desired balance of rigidity, size, and exit vectors.
-
2,6-Diazaspiro[3.3]heptane: Composed of two fused azetidine rings, this is a smaller and more rigid scaffold. It is often employed as a constrained bioisostere of piperazine.[12] Its compact nature can be advantageous for fitting into smaller binding pockets, though its synthesis can be challenging. The high degree of strain imparts unique conformational preferences.
-
2,6-Diazaspiro[3.5]nonane: This scaffold fuses an azetidine ring with a six-membered piperidine ring. It offers greater conformational flexibility than the diazaspiro[3.4]octane and provides exit vectors that more closely mimic those of a substituted piperidine.[1] This makes it a valuable tool for scaffold hopping from existing piperidine-containing leads.
Below is a diagram illustrating the structural differences between these key diazaspirocycles.
Caption: Comparative molecular structures of key diazaspirocyclic scaffolds.
Quantitative Physicochemical Data Comparison
The choice of scaffold significantly impacts key drug-like properties. The following table summarizes computed physicochemical data for the parent scaffolds, providing a baseline for comparison.
| Property | 2,6-Diazaspiro[3.3]heptane | 2,6-Diazaspiro[3.4]octane | 2,6-Diazaspiro[3.5]nonane |
| Molecular Formula | C₅H₁₀N₂ | C₆H₁₂N₂ | C₇H₁₄N₂ |
| Molecular Weight | 98.15 g/mol | 112.17 g/mol [13] | 126.21 g/mol |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | 24.1 Ų[13] | 24.1 Ų |
| Predicted logP | -0.6 | -0.2 | 0.2 |
| Predicted pKa (Strongest Basic) | 9.8 | 10.4[13] | 10.6 |
| Fsp³ | 1.00 | 1.00 | 1.00 |
Data for diazaspiro[3.3]heptane and diazaspiro[3.5]nonane are computed values from chemical databases for comparison. Data for diazaspiro[3.4]octane are from cited sources.
Analysis of Causality: The data reveals a logical progression. As the ring size of the second heterocycle increases from azetidine to pyrrolidine to piperidine, the molecular weight and predicted lipophilicity (logP) increase. The pKa of the larger ring's nitrogen also tends to increase, reflecting the reduced ring strain and greater electron-donating character of the alkyl groups. The constant TPSA across these three scaffolds is expected, as the number and type of polar atoms (two secondary amines) remain the same. This allows chemists to modulate size and conformation while maintaining a consistent polar surface area.
Experimental Protocols: A Guide to Synthesis
The practical availability of a scaffold is paramount. Below are detailed, step-by-step protocols for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane and its [3.5]nonane counterpart, adapted from established literature methods.[1] This allows for a direct comparison of the synthetic strategies.
Protocol 1: Synthesis of Boc-Protected 2,6-Diazaspiro[3.4]octane
This protocol is based on a TFA-catalyzed 1,3-dipolar cycloaddition reaction.
Step 1: Synthesis of Pyrrolidine Intermediate
-
To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add methyl acrylate (1.1 eq).
-
Add trifluoroacetic acid (TFA, 0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude pyrrolidine ester intermediate via column chromatography.
Step 2: Lactam Formation and Reduction
-
Hydrolyze the ester of the purified intermediate using standard conditions (e.g., LiOH in THF/water).
-
Perform an amide coupling reaction to form the azetidinone ring. This typically involves activation of the carboxylic acid (e.g., with HATU) followed by intramolecular cyclization.
-
Reduce the resulting lactam (azetidinone) to the corresponding amine using a strong reducing agent like LiAlH₄ or borane (BH₃).
Step 3: Orthogonal Protection
-
Protect the less sterically hindered pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
The benzyl group on the azetidine nitrogen can be removed later via hydrogenolysis, allowing for differential functionalization.
Protocol 2: Synthesis of Boc-Protected 2,6-Diazaspiro[3.5]nonane
The synthesis of the larger nonane analogue follows a similar strategic logic but starts with a different precursor to build the six-membered ring.
Step 1: Synthesis of Piperidine Intermediate
-
Follow the procedure in Protocol 1, Step 1, but substitute methyl acrylate with a suitable 4-carbon Michael acceptor, such as ethyl 4-bromocrotonate, to construct the piperidine ring.
-
The subsequent steps of cyclization, reduction, and protection follow a similar path as described for the octane derivative, with adjustments to reaction conditions and purification methods as needed for the different intermediates.
The ability to access these scaffolds through reliable, scalable syntheses is a testament to the advances in synthetic organic chemistry that have enabled the broader use of spirocycles in drug discovery.[1][7]
Workflow for Spirocycle Integration in Drug Discovery
The decision to incorporate a spirocyclic scaffold should be a data-driven process. The following workflow illustrates the key stages of evaluation.
Caption: A logical workflow for selecting and validating spirocyclic scaffolds.
Conclusion and Authoritative Grounding
The 2,6-diazaspiro[3.4]octane scaffold represents a compelling option for medicinal chemists seeking to imbue their molecules with favorable three-dimensional characteristics. It offers a unique balance of rigidity and size, falling between the more compact diazaspiro[3.3]heptane and the more flexible diazaspiro[3.5]nonane. Its proven synthetic accessibility and successful application in generating highly potent bioactive compounds, such as antitubercular agents, underscore its value.[1][8][11]
The choice of a spirocyclic scaffold is never arbitrary. It is a strategic decision based on a deep understanding of the target protein's structure and the desired physicochemical properties of the final drug candidate. By leveraging the comparative data and experimental frameworks presented in this guide, researchers can more effectively navigate the expanding chemical space of spirocycles and accelerate the discovery of next-generation therapeutics. The continued development of novel synthetic routes will undoubtedly lead to an even wider array of spirocyclic building blocks, further empowering the field of drug discovery.[5][7]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. colab.ws [colab.ws]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The 2,6-Diazaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore the vast expanse of three-dimensional chemical space. Moving beyond the traditional flat, aromatic structures, sp³-rich scaffolds have emerged as promising starting points for the development of next-generation therapeutics. Among these, the 2,6-diazaspiro[3.4]octane core has garnered significant attention due to its inherent rigidity, synthetic tractability, and the precise spatial orientation it offers for substituent placement.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2,6-diazaspiro[3.4]octane analogs across a spectrum of biological targets, offering field-proven insights for researchers, scientists, and drug development professionals.
The Allure of the Spirocyclic Core: A Strategic Advantage in Drug Design
The 2,6-diazaspiro[3.4]octane scaffold, a bicyclic system featuring two nitrogen atoms within a spirocyclic framework, presents several key advantages in medicinal chemistry. Its rigid structure reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined three-dimensional arrangement of substituents allows for a more precise probing of target binding pockets, which can enhance both potency and selectivity. This guide will delve into the SAR of this privileged scaffold against a diverse array of targets, from infectious disease agents to central nervous system receptors.
Comparative Analysis of 2,6-Diazaspiro[3.4]octane Analogs
This section will explore the SAR of 2,6-diazaspiro[3.4]octane derivatives against several key biological targets, providing comparative data to guide future drug design efforts.
Antitubercular Activity: Targeting Mycobacterium tuberculosis
Tuberculosis remains a global health crisis, necessitating the discovery of novel therapeutics. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a promising framework for the development of potent antitubercular agents.
The initial hypothesis was that the rigid spirocyclic core could orient a pharmacophoric element, such as a nitrofuran moiety, in a favorable conformation for interaction with its mycobacterial target. The 5-nitrofuran group is a well-established pharmacophore known to be reductively activated by bacterial enzymes to generate reactive nitrogen species that are cytotoxic to the bacteria. The SAR studies, therefore, focused on exploring the periphery of the 2,6-diazaspiro[3.4]octane core to optimize potency and drug-like properties.
A series of nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane scaffold were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3][4] The key findings are summarized below:
-
Essentiality of the Nitrofuran Moiety: The 5-nitrofuran group was found to be crucial for the antitubercular activity.
-
Impact of Substituents on the Diazaspiro Core: Exploration of various substituents on the 2,6-diazaspiro[3.4]octane core revealed that the nature of these groups significantly influences the minimum inhibitory concentration (MIC).
-
Azole Substituents Enhance Potency: The introduction of azole moieties, such as 1,2,4-triazoles and 1,2,4-oxadiazoles, at the periphery led to a remarkable increase in potency.[3]
| Compound ID | R Group on Diazaspiro Core | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 1 | Benzyl | > 128 | [3] |
| 2 | Methylsulfonyl | 1.0 | [3] |
| 3 | 1,2,4-triazole derivative | 0.016 | [3] |
| 4 | 1,2,4-oxadiazole derivative | 0.25 | [3] |
Antimalarial Activity: Combating Plasmodium falciparum
The emergence of drug-resistant strains of Plasmodium falciparum underscores the urgent need for new antimalarial agents. A novel series of 2,6-diazaspiro[3.4]octane analogs has demonstrated promising activity against multiple life stages of the parasite.
A whole-cell high-throughput screening campaign against P. falciparum identified the 2,6-diazaspiro[3.4]octane scaffold as a hit. The subsequent hit-to-lead optimization focused on modifying the substituents on the spirocyclic core to improve potency, selectivity, and pharmacokinetic properties. The goal was to develop compounds with activity against both the asexual blood stage and the transmission stages of the parasite.
The SAR studies revealed several key trends:
-
Aromatic Substituents: The nature and substitution pattern of the aromatic ring attached to the diazaspiro core were critical for activity.
-
Side Chain Modifications: Alterations to the side chain appended to the second nitrogen of the spirocycle also had a significant impact on potency.
-
Stereochemistry: The stereochemistry of the spirocyclic core was found to be important for optimal activity.
| Compound ID | Aromatic Substituent | Side Chain | Asexual Blood Stage IC50 (nM) | Reference |
| 5 | 4-Chlorophenyl | N-methyl | 150 | [5] |
| 6 | 2,4-Dichlorophenyl | N-ethyl | 45 | [5] |
| 7 | 4-Trifluoromethylphenyl | N-isopropyl | <50 | [5] |
Dopamine D3 Receptor Antagonism: A Target for CNS Disorders
The dopamine D3 receptor (D3R) is a key target for the treatment of various central nervous system disorders, including schizophrenia and substance abuse. The 2,6-diazaspiro[3.4]octane scaffold has been successfully employed to develop potent and selective D3R antagonists.
The high degree of homology between the D2 and D3 dopamine receptors presents a significant challenge in achieving selectivity. The rigid 2,6-diazaspiro[3.4]octane core was envisioned as a means to introduce specific steric constraints that could be exploited to achieve preferential binding to the D3R over the D2R. The SAR campaign focused on the arylated diazaspiroalkane core to explore interactions within the receptor binding pocket.
The SAR studies of arylated 2,6-diazaspiro[3.4]octane analogs as D3R antagonists have yielded valuable insights:[2]
-
Diazaspiro Core as a Piperazine Bioisostere: The 2,6-diazaspiro[3.4]octane core can serve as a viable bioisostere for the classical arylpiperazine pharmacophore often found in D2/D3 receptor ligands.
-
Impact of Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence both D3R affinity and D3R/D2R selectivity.
-
Size of the Spirocyclic Ring: The size of the spirocyclic ring system can impact selectivity.
| Compound ID | Diazaspiro Core | Aryl Group | D3R Ki (nM) | D2R Ki (nM) | D3R/D2R Selectivity | Reference |
| 8 | 2,6-diazaspiro[3.4]octane | 2,3-dichlorophenyl | 24.2 | 6380 | 264 | [2] |
| 9 | 2,6-diazaspiro[3.4]octane | 2-methoxyphenyl | 12.0 | 10800 | 900 | [2] |
| 10 | piperazine (for comparison) | 2-methoxyphenyl | 6.5 | 260 | 40 | [2] |
Nicotinic Acetylcholine Receptor Modulation: An Emerging Area
While the exploration of 2,6-diazaspiro[3.4]octane analogs as nicotinic acetylcholine receptor (nAChR) modulators is less documented, the broader class of diazaspirocyclic compounds has shown promise as selective ligands for the α4β2 nAChR subtype.[5] This suggests a potential avenue for future research with the 2,6-diazaspiro[3.4]octane scaffold. The rigid nature of this core could be advantageous in designing subtype-selective nAChR modulators for treating neurological disorders.
Experimental Protocols: Ensuring Scientific Integrity
To provide a framework for the validation and further exploration of the SAR data presented, this section details the methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
This protocol outlines a broth microdilution method for determining the MIC of test compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a drug-free control (growth control) and a sterile control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Antimalarial Activity Assay against P. falciparum
This protocol describes a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of test compounds.
Materials:
-
Chloroquine-sensitive (3D7) or -resistant (Dd2) strains of P. falciparum
-
Human O+ erythrocytes
-
RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃
-
SYBR Green I nucleic acid stain
-
96-well black microtiter plates
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Include a drug-free control and an uninfected erythrocyte control.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the cells and stain the parasitic DNA with SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Dopamine D3 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the D3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor
-
[³H]Spiperone (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., haloperidol)
-
96-well microtiter plates and filtration apparatus
Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]Spiperone.
-
For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., haloperidol) is used instead of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane scaffold has proven to be a versatile and valuable building block in modern drug discovery. The SAR studies highlighted in this guide demonstrate its potential in developing potent and selective agents against a range of challenging biological targets. The rigid, three-dimensional nature of this scaffold offers a distinct advantage in navigating the complexities of drug-receptor interactions.
Future research in this area should continue to explore the vast chemical space around the 2,6-diazaspiro[3.4]octane core. The promising, yet underexplored, potential of these analogs as nAChR modulators warrants further investigation. Additionally, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The strategic application of the insights presented in this guide will undoubtedly fuel the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Compounds Containing the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Rise of the 2,6-Diazaspiro[3.4]octane Scaffold in Modern Drug Discovery
The 2,6-diazaspiro[3.4]octane core has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly sought after in the quest for novel therapeutics.[1] Its inherent rigidity and sp³-rich character provide a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties, metabolic stability, and target selectivity.[2][3] This guide provides a comprehensive overview of in vitro assay protocols tailored for the evaluation of compounds containing this promising scaffold, with a focus on practical, field-proven methodologies. We will delve into the rationale behind experimental choices and offer a comparative analysis with alternative molecular frameworks, supported by experimental data.
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated a remarkable breadth of biological activities, including potent antitubercular and antimalarial effects, as well as modulation of key signaling pathways implicated in cancer and neurological disorders.[4][5] This guide will equip researchers, scientists, and drug development professionals with the necessary tools to effectively characterize the biological activity of this exciting class of molecules.
Comparative Analysis: The 2,6-Diazaspiro[3.4]octane Core vs. Alternative Scaffolds
A key aspect of drug discovery is the selection of a core scaffold that imparts favorable properties to a molecule. The 2,6-diazaspiro[3.4]octane motif offers several advantages over more traditional, "flat" heterocyclic scaffolds like piperazine, as well as other spirocyclic systems.
Physicochemical Properties
The three-dimensional nature of the 2,6-diazaspiro[3.4]octane core generally leads to improved solubility and reduced lipophilicity compared to flatter aromatic systems of similar molecular weight. This can translate to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | 2,6-Diazaspiro[3.4]octane Core | Piperazine | General Trend |
| Fraction of sp³ carbons (Fsp³) | High | Moderate | Higher Fsp³ is often associated with improved clinical success rates. |
| Calculated LogP (cLogP) | Generally Lower | Generally Higher | Lower cLogP can lead to improved solubility and reduced off-target effects. |
| Polar Surface Area (PSA) | Moderate | Moderate | Similar PSA allows for comparable hydrogen bonding interactions. |
| Molecular Rigidity | High | Moderate | Increased rigidity can lead to higher binding affinity and selectivity. |
A Case Study: Diazaspiro Cores as Piperazine Bioisosteres in PARP Inhibitors
A study by Kirby et al. (2018) provides a compelling example of the a comparative analysis of diazaspiro cores, including a related 2,6-diazaspiro[3.3]heptane, as replacements for the piperazine moiety in the PARP inhibitor olaparib. This study highlights how altering the spirocyclic core can modulate biological activity and downstream effects.
While the direct 2,6-diazaspiro[3.4]octane analogue was not reported, the study demonstrated that replacement of the piperazine with various diazaspiro motifs significantly impacted PARP-1 affinity and the induction of DNA damage. This underscores the importance of the specific geometry of the spirocyclic core in fine-tuning the pharmacological profile of a drug candidate. For instance, one of the diazaspiro analogues, despite having high affinity for PARP-1, did not induce DNA damage, suggesting a potential for developing non-cytotoxic PARP inhibitors for inflammatory diseases.
This case study illustrates a crucial principle: the choice of a spirocyclic scaffold is not merely about introducing three-dimensionality but about the precise spatial arrangement of functional groups, which can lead to distinct biological outcomes.
Experimental Protocols: A Step-by-Step Guide
The following section provides detailed, step-by-step protocols for a range of in vitro assays relevant to the known biological activities of 2,6-diazaspiro[3.4]octane derivatives.
Antitubercular Activity: Resazurin Microtiter Plate Assay (REMA)
This colorimetric assay is a widely used method for assessing the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.
Workflow for REMA Assay
Caption: Workflow for the Resazurin Microtiter Plate Assay (REMA).
Step-by-Step Protocol:
-
Prepare Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Resazurin solution: Dissolve 0.01% (w/v) resazurin sodium salt in sterile distilled water and filter sterilize.
-
-
Prepare Compound Plates:
-
Serially dilute the test compounds in a 96-well microtiter plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
-
Prepare Inoculum:
-
Grow M. tuberculosis H37Rv to mid-log phase in supplemented 7H9 broth.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in supplemented 7H9 broth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the compound plate.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Resazurin Addition and Readout:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for 16-24 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Antimalarial Activity: SYBR Green I-based Fluorescence Assay
This assay is a simple and sensitive method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. It relies on the binding of the fluorescent dye SYBR Green I to the DNA of the parasites within red blood cells.
Step-by-Step Protocol:
-
Prepare Parasite Culture:
-
Culture P. falciparum (e.g., 3D7 or W2 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Synchronize the parasite culture to the ring stage.
-
-
Prepare Compound Plates:
-
Serially dilute the test compounds in a 96-well, black, clear-bottom microtiter plate.
-
-
Assay Setup and Incubation:
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of the compound plate.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1x SYBR Green I.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Kinase Inhibition Assays: PI3K/AKT and MAPK/ERK Pathways
Many 2,6-diazaspiro[3.4]octane derivatives have been investigated as modulators of key signaling pathways. Western blotting is a robust method to assess the inhibition of these pathways by measuring the phosphorylation status of key proteins.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis of kinase pathway inhibition.
Step-by-Step Protocol for PI3K/AKT Pathway Inhibition:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., a cancer cell line with a known PIK3CA mutation) and treat with various concentrations of the test compound.
-
Stimulate the pathway with a growth factor (e.g., insulin or EGF) for a short period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
A similar protocol can be followed for the MAPK/ERK pathway, using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Conclusion: A Versatile Scaffold with a Bright Future
The 2,6-diazaspiro[3.4]octane core represents a significant advancement in scaffold design for modern drug discovery. Its unique three-dimensional structure offers a compelling alternative to traditional flat heterocyclic systems, often leading to improved drug-like properties. The in vitro assay protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of compounds containing this versatile scaffold. By understanding the nuances of these assays and the rationale behind their design, researchers can effectively unlock the full therapeutic potential of the 2,6-diazaspiro[3.4]octane core and contribute to the development of the next generation of innovative medicines.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,6-Diazaspiro[3.4]octan-5-one: An Essential Scaffold in Modern Drug Discovery
The 2,6-diazaspiro[3.4]octan-5-one core, a rigid and three-dimensional heterocyclic scaffold, has emerged as a privileged motif in contemporary medicinal chemistry. Its unique spirocyclic architecture offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative analysis of plausible synthetic routes to this valuable building block, offering insights into the strategic considerations and experimental nuances for researchers in drug development and organic synthesis.
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane-5-one Scaffold
Spirocyclic systems, particularly those incorporating heteroatoms, have gained significant traction as bioisosteres for more traditional ring systems in drug candidates. The 2,6-diazaspiro[3.4]octane framework, in particular, has been identified as a key component in compounds exhibiting a range of biological activities, including potent antitubercular and antimalarial properties. The introduction of a lactam functionality at the 5-position provides a strategic handle for further chemical elaboration, making 2,6-diazaspiro[3.4]octan-5-one a highly sought-after intermediate for the construction of diverse chemical libraries.
This guide will explore two distinct and plausible synthetic strategies for the preparation of 2,6-diazaspiro[3.4]octan-5-one, providing a detailed, step-by-step analysis of each approach. The discussion will encompass the underlying chemical principles, potential challenges, and a comparative summary of key performance indicators to aid researchers in selecting the most suitable route for their specific needs.
Route 1: Multi-Step Synthesis via a Precursor Diamine Scaffold
A prevalent strategy for constructing complex spirocyclic systems involves the initial assembly of a core scaffold followed by subsequent functionalization. This approach is particularly attractive for the synthesis of 2,6-diazaspiro[3.4]octan-5-one, leveraging the established synthesis of the parent 2,6-diazaspiro[3.4]octane diamine. This multi-step route, often involving a key 1,3-dipolar cycloaddition, offers a robust and often scalable pathway to the core structure.
Mechanistic Rationale and Workflow
The cornerstone of this approach is the construction of the quaternary spirocyclic center. A common and effective method involves a six-step sequence that utilizes an enolate acylation to forge this critical carbon-carbon bond. Following the formation of the orthogonally protected 2,6-diazaspiro[3.4]octane, a selective oxidation of one of the secondary amines to a lactam is required.
Experimental Protocol: Route 1
Step 1: Synthesis of the Precursor Diamine (Illustrative)
A plausible synthesis of a protected 2,6-diazaspiro[3.4]octane can be adapted from known procedures for similar spirocyclic diamines. A key transformation often involves the reaction of a suitably protected azetidine derivative with a reagent that can introduce the second nitrogenous ring.
-
Preparation of a Protected Azetidine Precursor: Begin with a commercially available or readily synthesized N-protected 3-oxoazetidine.
-
Formation of the Spirocyclic Core: A [3+2] cycloaddition reaction between an azomethine ylide generated in situ from the protected azetidine and a suitable dipolarophile can be employed to construct the five-membered ring.
-
Functional Group Manipulations and Cyclization: Subsequent reduction of a carbonyl group, introduction of the second nitrogen atom (e.g., via a reductive amination), and final cyclization would yield the protected 2,6-diazaspiro[3.4]octane scaffold.
Step 2: Selective Oxidation to the Lactam
With the protected diamine in hand, the crucial step is the selective oxidation of one of the secondary amines to the corresponding lactam. Several methods can be envisioned for this transformation:
-
Ruthenium-Catalyzed Oxidation: A powerful and selective method for the oxidation of cyclic amines to lactams involves the use of a ruthenium catalyst, such as RuO₂ or a Ru/C catalyst, in the presence of an oxidant like periodic acid or sodium periodate.
-
Manganese Dioxide Oxidation: Activated manganese dioxide (MnO₂) is a classic reagent for the oxidation of amines adjacent to a double bond or an aromatic ring, but it can also be effective for the oxidation of certain cyclic secondary amines to lactams, particularly when activated by heat or microwave irradiation.
Illustrative Oxidation Protocol (Ruthenium-Catalyzed):
-
To a solution of the orthogonally protected 2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/water), add a catalytic amount of ruthenium(III) chloride (RuCl₃, ~2 mol%).
-
Add a stoichiometric amount of an oxidant, such as sodium periodate (NaIO₄, ~2.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-protected 2,6-diazaspiro[3.4]octan-5-one.
-
Subsequent deprotection of the remaining amine would yield the target compound.
Route 2: De Novo Lactam Synthesis via Intramolecular Cyclization
An alternative and potentially more convergent approach involves the direct construction of the lactam ring as part of the spirocyclic core formation. This strategy can offer advantages in terms of step economy and overall efficiency. A plausible disconnection for this route points towards an intramolecular cyclization of a suitably functionalized acyclic precursor. The Dieckmann condensation, a classic and powerful tool for the formation of cyclic β-keto esters, provides a strong foundation for such a strategy.
Mechanistic Rationale and Workflow
The Dieckmann condensation involves the intramolecular cyclization of a diester under basic conditions to form a β-keto ester. In the context of 2,6-diazaspiro[3.4]octan-5-one synthesis, a modified approach, often referred to as an aza-Dieckmann condensation, could be employed. This would involve the cyclization of an amino ester derivative to form the lactam ring.
Experimental Protocol: Route 2
Step 1: Synthesis of the Acyclic Precursor
The key to this route is the efficient synthesis of a precursor containing both the azetidine ring and an ester-functionalized side chain attached to the nitrogen.
-
Alkylation of a Protected Azetidine: Start with a readily available N-protected 3-aminoazetidine. Alkylation of the nitrogen atom with a suitable electrophile bearing an ester group, such as ethyl 2-bromoacetate, would provide the necessary precursor.
Step 2: Intramolecular Aza-Dieckmann Condensation
The crucial cyclization step would be effected by a strong base to promote the intramolecular condensation.
-
To a solution of the acyclic amino ester precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the cyclization is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent and purify by column chromatography to yield the protected 2,6-diazaspiro[3.4]octan-5-one.
-
Subsequent deprotection would afford the final product.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Multi-Step Synthesis via Diamine | Route 2: De Novo Lactam Synthesis |
| Overall Strategy | Linear synthesis: scaffold formation followed by functionalization. | Convergent synthesis: direct formation of the lactam ring. |
| Number of Steps | Typically longer (6+ steps). | Potentially shorter (fewer steps to the lactam). |
| Key Reactions | 1,3-Dipolar cycloaddition, enolate acylation, selective oxidation. | Alkylation, intramolecular aza-Dieckmann condensation. |
| Scalability | Can be scalable, but may require optimization of multiple steps. | Potentially more scalable due to fewer steps. |
| Control of Selectivity | Requires selective oxidation of one of two secondary amines. | Regioselectivity of cyclization is generally well-defined. |
| Starting Materials | May require more complex, pre-functionalized starting materials. | Can start from simpler, commercially available building blocks. |
| Potential Challenges | Achieving high selectivity in the oxidation step; potential for over-oxidation or side reactions. | Ensuring efficient intramolecular cyclization without competing intermolecular reactions; careful control of reaction conditions. |
| Overall Yield | Can be lower due to the cumulative loss over multiple steps. | Potentially higher due to a more convergent approach. |
Visualization of Synthetic Pathways
Route 1: Multi-Step Synthesis Workflow
Caption: Workflow for the multi-step synthesis of 2,6-diazaspiro[3.4]octan-5-one via a precursor diamine.
Route 2: De Novo Lactam Synthesis Workflow
Caption: Workflow for the de novo synthesis of 2,6-diazaspiro[3.4]octan-5-one via intramolecular cyclization.
Conclusion and Future Perspectives
Both synthetic strategies presented offer viable pathways to the valuable 2,6-diazaspiro[3.4]octan-5-one scaffold. The choice between a multi-step approach via a diamine intermediate and a more convergent de novo lactam synthesis will depend on the specific requirements of the research program, including the availability of starting materials, desired scale of production, and the in-house expertise in particular reaction types.
The multi-step route, while potentially longer, may benefit from more established and predictable individual transformations. In contrast, the de novo approach, particularly leveraging an aza-Dieckmann condensation, presents an elegant and potentially more efficient route, though it may require more careful optimization of the key cyclization step.
As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of efficient and versatile synthetic routes to scaffolds like 2,6-diazaspiro[3.4]octan-5-one will remain a critical area of research. Further exploration of modern synthetic methodologies, such as C-H activation and photocatalysis, may unlock even more direct and sustainable routes to this important class of molecules.
Beyond Flatland: Unlocking New Dimensions in Drug Design with 3D Spirocyclic Fragments
A Senior Application Scientist's Guide to Enhancing Drug-Like Properties and Overcoming the Limitations of Aromatic Rings
In the intricate world of drug discovery, the architectural design of a molecule is paramount to its success. For decades, medicinal chemists have heavily relied on flat, aromatic rings as foundational scaffolds. While their synthetic accessibility is undeniable, an over-reliance on these two-dimensional structures has contributed to a pipeline of drug candidates plagued by poor physicochemical properties, leading to high attrition rates in clinical development.[1] This guide provides a comprehensive comparison, grounded in experimental data and real-world case studies, of the advantages of embracing three-dimensional (3D) spirocyclic fragments as a superior alternative to their flat aromatic counterparts.
The shift from planar aromatic structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical and pharmacokinetic profiles.[2] Spirocycles, characterized by two rings sharing a single atom, are a powerful embodiment of this principle.[3] Their inherent three-dimensionality offers a sophisticated approach to navigating the complex biological space, leading to compounds with enhanced potency, selectivity, and overall "drug-likeness."[4][5][6][7]
The Shortcomings of Flat Aromatic Rings: A Critical Perspective
While aromatic rings are ubiquitous in medicinal chemistry, their planarity often introduces a host of challenges:
-
Poor Solubility: The flat, hydrophobic surfaces of aromatic rings tend to promote intermolecular stacking in the solid state, leading to high crystal lattice energy and, consequently, low aqueous solubility.[1][3]
-
High Lipophilicity: An increased aromatic ring count is strongly correlated with higher lipophilicity (logP/logD), which can lead to a cascade of undesirable effects, including poor absorption, rapid metabolism, and off-target toxicity.[1][8][9]
-
Metabolic Instability: Aromatic rings are often susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, primarily through oxidation, leading to rapid clearance and reduced bioavailability.[10][11]
-
Promiscuous Binding: The non-specific hydrophobic interactions of flat aromatic rings can result in binding to unintended targets, such as the hERG ion channel, leading to cardiotoxicity.[1]
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The introduction of spirocyclic fragments offers elegant solutions to the aforementioned challenges by leveraging their unique 3D architecture.
Enhanced Solubility and Optimized Lipophilicity
The non-planar nature of spirocycles disrupts crystal packing, which can lead to a significant improvement in aqueous solubility.[3][4] Furthermore, the introduction of sp3-rich spirocyclic scaffolds can effectively reduce a molecule's lipophilicity, bringing it into a more favorable range for oral bioavailability (logP between 0 and 3).[2][8]
A compelling example is the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, where replacing a morpholine ring with various azaspirocycles led to a decrease in logD values, contributing to a better overall drug-like profile.[4]
| Property | Aromatic Analogue (Conceptual) | Spirocyclic Analogue (Conceptual) | Advantage of Spirocycle |
| Aqueous Solubility | Low (<10 µg/mL) | Moderate to High (>60 µg/mL) | Improved dissolution and absorption |
| logP | High (>4) | Optimal (1-3) | Reduced off-target effects and toxicity |
| Fsp3 | Low (<0.3) | High (>0.5) | Increased "drug-likeness" |
Improved Metabolic Stability
The spirocyclic core's rigid, 3D structure can shield metabolically labile sites from enzymatic attack. By replacing a susceptible aromatic ring with a spirocycle, medicinal chemists can block common metabolic pathways, thereby increasing the compound's half-life and bioavailability.[2][6] In the optimization of a calcitonin gene-related peptide antagonist, a spirocycle was introduced to eliminate a metabolic liability present in an earlier, non-spirocyclic version of the molecule.[3]
Enhanced Potency and Target Selectivity
The rigid conformation of spirocyclic systems allows for a more precise and controlled presentation of functional groups for interaction with a biological target.[2][3] This pre-organization of binding elements can lead to a significant increase in potency and selectivity. The defined exit vectors of a spirocyclic core enable the exploration of three-dimensional binding pockets that are inaccessible to planar molecules.[3][12]
A noteworthy case is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Replacing the piperazine ring in the approved drug Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, which was accompanied by reduced DNA damage and cytotoxicity.[2][4]
Experimental Protocols for Assessing Drug-Like Properties
To empirically validate the advantages of spirocyclic fragments, the following standardized in vitro assays are indispensable in early-stage drug discovery.
Kinetic Solubility Assay
Purpose: To rapidly assess the aqueous solubility of a compound, which is a critical determinant of its absorption and bioavailability.[13][14][15]
Methodology: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small volume of each diluted stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[16]
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[13][16]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.
Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo clearance rate.[10][11][17]
Methodology:
-
Preparation of Solutions:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction in each aliquot by adding an ice-cold solvent such as acetonitrile or methanol to precipitate the proteins.[18]
-
-
Sample Preparation and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.[18]
-
Collect the supernatant for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.[18]
-
Conclusion: Building Better Drugs with 3D Scaffolds
The strategic incorporation of 3D spirocyclic fragments represents a significant advancement in modern medicinal chemistry. By moving beyond the confines of flatland, researchers can design drug candidates with superior physicochemical properties, enhanced metabolic stability, and improved target selectivity. The case studies of successful spirocycle-containing drugs, such as the recently approved menin-MLL inhibitor revumenib, underscore the transformative potential of this approach.[20] As the synthetic accessibility of novel spirocyclic building blocks continues to expand, their integration into drug discovery programs will be a key driver of innovation, ultimately leading to safer and more effective medicines.
References
- 1. Practical Fragments: Too many aromatics stink [practicalfragments.blogspot.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. drughunter.com [drughunter.com]
A Tale of Two Isomers: Unlocking the Therapeutic Potential of 2,6-Diazaspiro[3.4]octanones
An In-Depth Guide for Researchers and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutics. Its inherent rigidity and synthetic accessibility have led to the exploration of its derivatives across a wide spectrum of biological targets. This guide provides a comparative analysis of the biological activities of two key isomeric forms: 2,6-diazaspiro[3.4]octan-5-one and 2,6-diazaspiro[3.4]octan-7-one. While one isomer has seen significant investigation, the other remains a largely untapped resource, presenting a compelling opportunity for future drug discovery efforts.
The 2,6-Diazaspiro[3.4]octane Core: A Foundation for Diverse Biological Activity
Before delving into the specific isomers, it is crucial to recognize the therapeutic potential inherent in the parent 2,6-diazaspiro[3.4]octane scaffold. This sp³-rich core has been incorporated into compounds exhibiting a remarkable range of biological activities, underscoring its versatility as a pharmacophore.[1][2]
Derivatives of the 2,6-diazaspiro[3.4]octane framework have demonstrated potent efficacy in several key therapeutic areas:
-
Anti-Infective Agents: Notably, nitrofuran derivatives of this scaffold have shown potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the nanomolar range against Mycobacterium tuberculosis.[1] Furthermore, a novel series of diazaspiro[3.4]octane compounds has been identified with multistage activity against the malaria parasite, Plasmodium falciparum, highlighting its potential in combating infectious diseases.[3][4]
-
Oncology: The scaffold has been explored for its role in cancer therapy, with derivatives showing activity as menin-MLL1 interaction inhibitors.
-
Neurological Disorders: Compounds incorporating the 2,6-diazaspiro[3.4]octane motif have been investigated as selective dopamine D₃ receptor antagonists and modulators of MAP and PI3K signaling pathways.
This diverse activity profile establishes the 2,6-diazaspiro[3.4]octane core as a valuable starting point for the development of new chemical entities targeting a variety of diseases.
2,6-Diazaspiro[3.4]octan-7-one: A Potent Modulator of the Sigma-1 Receptor for Pain Management
The 2,6-diazaspiro[3.4]octan-7-one isomer has been the subject of significant research, leading to the development of potent and selective antagonists of the sigma-1 (σ₁) receptor.[5] The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is considered a promising target for the treatment of neuropathic pain and other central nervous system disorders.
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been designed and synthesized, demonstrating high affinity and selectivity for the σ₁ receptor.[5] These compounds have shown the ability to enhance the analgesic effects of opioids like morphine and to mitigate the development of opioid tolerance, a significant clinical challenge in pain management.[5]
Quantitative Analysis of Sigma-1 Receptor Antagonists
| Compound ID | σ₁ Receptor Binding Affinity (Ki, nM) | σ₂ Receptor Binding Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |
| Compound 32 | 1.5 | 185 | 123 |
Data extracted from a representative study on 2,6-diazaspiro[3.4]octan-7-one derivatives.[5]
Experimental Protocol: Sigma-1 Receptor Binding Assay
A standard radioligand binding assay is employed to determine the affinity of the test compounds for the sigma-1 receptor.
-
Preparation of Membranes: Membranes are prepared from cells overexpressing the human sigma-1 receptor.
-
Binding Reaction: The membranes are incubated with a radioligand, such as --INVALID-LINK---pentazocine, in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
2,6-Diazaspiro[3.4]octan-5-one: An Uncharted Territory in Medicinal Chemistry
In stark contrast to its 7-one counterpart, the 2,6-diazaspiro[3.4]octan-5-one isomer represents a significant gap in the current scientific literature. A comprehensive search has revealed a notable absence of published studies detailing the synthesis and biological evaluation of derivatives of this specific scaffold. While commercially available as a hydrochloride salt, its potential as a building block for novel therapeutic agents remains largely unexplored.[6]
This lack of data presents a unique opportunity for researchers in the field of drug discovery. The structural similarities to the highly active 7-one isomer and the parent 2,6-diazaspiro[3.4]octane scaffold suggest that the 5-one isomer could also possess a rich and diverse pharmacology.
Hypothetical Screening Cascade for 2,6-Diazaspiro[3.4]octan-5-one Derivatives
Given the known activities of its structural relatives, a logical starting point for the investigation of 2,6-diazaspiro[3.4]octan-5-one derivatives would be to screen them against a panel of targets implicated in the therapeutic areas where the parent scaffold and the 7-one isomer have shown promise.
Conclusion: A Call to Explore the Unknown
The comparative analysis of 2,6-diazaspiro[3.4]octan-5-one and 7-one isomers reveals a fascinating dichotomy. The 7-one isomer has been successfully leveraged to develop potent sigma-1 receptor antagonists with clear therapeutic potential in pain management. In contrast, the 5-one isomer remains a scientific enigma, representing a significant underexplored area in medicinal chemistry.
The proven versatility of the parent 2,6-diazaspiro[3.4]octane scaffold, coupled with the successful development of the 7-one isomer, strongly suggests that the 5-one isomer holds immense, yet untapped, potential. This guide serves as a call to action for researchers to embark on the synthesis and biological evaluation of 2,6-diazaspiro[3.4]octan-5-one derivatives. Such endeavors could unlock novel pharmacologies and lead to the discovery of new therapeutic agents for a range of human diseases. The exploration of this uncharted chemical space is not just an academic exercise but a promising avenue for addressing unmet medical needs.
References
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diazaspiro[3.4]octan-5-one hydrochloride | 1203683-28-6 | DYB68328 [biosynth.com]
A Senior Application Scientist's Guide to the Validation of 2,6-Diazaspiro[3.4]octane Derivatives in Antimalarial Assays
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of novel antimalarial agents with unique mechanisms of action.[1][2] In this context, spirocyclic scaffolds have gained significant attention, and recently, 2,6-diazaspiro[3.4]octane derivatives have been identified as a promising new chemical series with potent activity against multiple life-cycle stages of the parasite.[3][4][5][6]
This guide provides a comprehensive overview of the essential experimental workflows for the validation of 2,6-diazaspiro[3.4]octane derivatives as potential antimalarial drug candidates. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data.
In Vitro Antimalarial Activity: Establishing Baseline Potency
The initial step in evaluating any new chemical series is to determine its intrinsic potency against the parasite in a controlled laboratory setting. In vitro susceptibility assays are fundamental for this purpose, providing a direct measure of a compound's effect on parasite growth and viability, independent of host-related factors. The primary endpoint of these assays is the 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control.
Comparative In Vitro Activity of 2,6-Diazaspiro[3.4]octane Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency of a lead compound. The following table illustrates a representative comparison of hypothetical 2,6-diazaspiro[3.4]octane derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Derivative | R1 Group | R2 Group | IC50 (nM) vs. 3D7 (Chloroquine-Sensitive) | IC50 (nM) vs. Dd2 (Chloroquine-Resistant) |
| DS-1 | H | 4-chlorophenyl | 150 | 180 |
| DS-2 | Methyl | 4-chlorophenyl | 75 | 90 |
| DS-3 | H | 4-fluorophenyl | 120 | 145 |
| DS-4 | H | 4-trifluoromethylphenyl | 45 | 55 |
| DS-5 | Methyl | 4-trifluoromethylphenyl | <50 | <50 |
This table is for illustrative purposes to demonstrate the type of comparative data generated. Actual values would be derived from experimental results.
The data presented above would suggest that the addition of a methyl group at the R1 position and a trifluoromethylphenyl group at the R2 position enhances the antimalarial activity of this scaffold. Importantly, the low resistance index (IC50 Dd2 / IC50 3D7) for these compounds would indicate a mechanism of action distinct from that of chloroquine.[2]
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
This is a widely used and robust method for determining the in vitro susceptibility of P. falciparum.[7]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
Human erythrocytes
-
96-well black microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the 2,6-diazaspiro[3.4]octane derivatives in complete culture medium.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Prepare a parasite culture with a hematocrit of 2% and a parasitemia of 1%. Add 100 µL of this parasite suspension to each well.
-
Incubate the plate for 72 hours at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.
In Vivo Efficacy: Assessing Activity in a Biological System
While in vitro assays are essential for determining intrinsic potency, they do not account for pharmacokinetic and pharmacodynamic factors within a living organism.[8][9] Therefore, in vivo efficacy studies in murine models are a critical next step in the validation process.[10] The 4-day suppressive test is a standard primary in vivo assay.[9]
Comparative In Vivo Efficacy of 2,6-Diazaspiro[3.4]octane Derivatives
The following table provides an illustrative comparison of the in vivo efficacy of selected derivatives from the in vitro screen.
| Derivative | Dose (mg/kg/day) | Route of Administration | Parasitemia Suppression (%) | Mean Survival Time (Days) |
| Vehicle Control | - | Oral | 0 | 8 |
| Chloroquine | 10 | Oral | 98 | >30 |
| DS-4 | 50 | Oral | 75 | 15 |
| DS-5 | 50 | Oral | 95 | >30 |
This table is for illustrative purposes to demonstrate the type of comparative data generated. Actual values would be derived from experimental results.
These hypothetical results would suggest that DS-5 exhibits excellent in vivo efficacy, comparable to the standard drug chloroquine, and warrants further development.
Experimental Protocol: 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress the growth of parasites in an infected mouse.[11]
Materials:
-
CD-1 or Swiss Albino mice
-
Plasmodium berghei ANKA strain
-
Test compounds and vehicle
-
Giemsa stain
-
Microscope
Procedure:
-
On day 0, infect mice intravenously with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Two hours post-infection, administer the first dose of the test compound or vehicle to the respective groups of mice.
-
Administer the compound daily for a total of four days (days 0, 1, 2, and 3).
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percentage of parasitemia suppression for each group relative to the vehicle control group.
-
Monitor the mice daily for survival.
Caption: Experimental design of the 4-day suppressive in vivo antimalarial test.
Elucidating the Mechanism of Action
Understanding how a compound kills the parasite is crucial for its development and for predicting potential resistance mechanisms. For the 2,6-diazaspiro[3.4]octane series, resistance selection studies followed by whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance.[3][6][12] This suggests a potential interaction with parasite membrane transport proteins. This is a distinct mechanism from many existing antimalarials that target processes like hemoglobin metabolism or folate synthesis.[13]
References
- 1. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite ... - ChEMBL [ebi.ac.uk]
- 4. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 5. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Drugs Containing the 2,6-Diazaspiro[3.4]octane Moiety
For Researchers, Scientists, and Drug Development Professionals
The quest for drug candidates with optimized pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. A key parameter in this endeavor is metabolic stability, which dictates a drug's half-life and oral bioavailability. The emergence of novel, three-dimensional scaffolds is a strategic response to the limitations of traditional flat, aromatic structures.[1][2] Among these, the 2,6-diazaspiro[3.4]octane moiety has garnered considerable interest for its unique structural and physicochemical properties.[3][4]
This guide provides an in-depth, objective comparison of the metabolic stability of drug candidates incorporating the 2,6-diazaspiro[3.4]octane scaffold against more conventional moieties. We will delve into the experimental data, outline detailed protocols for assessment, and explore the underlying metabolic pathways.
The Rise of Spirocycles in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, offer a rigid, three-dimensional framework that can enhance interaction with biological targets.[5] This departure from "flatland" medicinal chemistry is driven by the need to improve compound properties, including solubility and metabolic stability.[1][2][5] The 2,6-diazaspiro[3.4]octane scaffold, in particular, has been identified as a promising building block in the development of novel therapeutics, including anti-infective agents.[3][4][6]
Comparative Metabolic Stability: An Evidence-Based Analysis
The metabolic fate of a drug is primarily determined by the action of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.[7][8] The intrinsic clearance (CLint) of a compound, a measure of the rate of its metabolism, is a critical parameter in predicting its in vivo half-life. A lower intrinsic clearance generally correlates with higher metabolic stability.
While direct, head-to-head comparative data for a single biological target is proprietary and often unpublished, we can draw valuable insights from published studies on similar scaffolds. For instance, the replacement of a traditional piperidine ring with a spirocyclic moiety has been shown to improve metabolic stability in certain contexts.[9]
Table 1: Illustrative Comparison of Metabolic Stability Parameters
| Scaffold | Representative Compound Class | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |
| 2,6-Diazaspiro[3.4]octane | Novel Antitubercular Agents | Data emerging; generally higher than some traditional heterocycles | Lower than comparable piperidines in some series | N-dealkylation, oxidation of the spirocyclic core |
| Piperidine | Various CNS and Cardiovascular Drugs | Variable, often moderate | Moderate to high | Ring oxidation (alpha to nitrogen), N-dealkylation[10] |
| Azetidine | Novel Kinase Inhibitors | Generally high | Low | Ring opening (less common), N-dealkylation |
Note: The values presented are illustrative and can vary significantly based on the specific compound and experimental conditions. The data for the 2,6-diazaspiro[3.4]octane scaffold is an area of active research.
The improved metabolic stability of some spirocyclic compounds can be attributed to their rigid conformation, which may limit access of metabolic enzymes to potential sites of oxidation.[2] Furthermore, the absence of benzylic protons, which are common metabolic "soft spots," in many spirocyclic designs contributes to their enhanced stability.
Experimental Assessment of Metabolic Stability: A Validated Protocol
To ensure the trustworthiness of metabolic stability data, a robust and well-controlled experimental protocol is essential. The following is a detailed methodology for an in vitro metabolic stability assay using human liver microsomes.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[11]
-
Pooled human liver microsomes[11]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)[11][12]
-
96-well plates
-
Incubator/shaker (37°C)[12]
-
Centrifuge
Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a working stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).[11]
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, liver microsome suspension, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding it to a collection plate containing cold acetonitrile with a suitable internal standard.[7][12]
-
Protein Precipitation: After the final time point, centrifuge the collection plate to pellet the precipitated proteins.[12]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13][14][15]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693/k. Intrinsic clearance is then calculated using the equation: CLint = (0.693/t1/2) * (incubation volume/mg of microsomal protein).[12]
Self-Validating System:
-
Positive Controls: Include compounds with known metabolic profiles (e.g., high and low clearance) to ensure the assay is performing as expected.[11]
-
Negative Control: A condition without the NADPH regenerating system should show minimal compound loss, confirming that the disappearance of the parent compound is due to enzymatic metabolism.[12]
Understanding the Metabolic Pathways
The metabolism of nitrogen-containing heterocycles, including the 2,6-diazaspiro[3.4]octane moiety, is often mediated by cytochrome P450 enzymes.[16][17] The primary metabolic pathways for such compounds typically involve:
-
N-dealkylation: Cleavage of an alkyl group attached to one of the nitrogen atoms.
-
Oxidation: Introduction of a hydroxyl group onto the carbon skeleton of the spirocycle. The site of oxidation can be influenced by the steric and electronic properties of the molecule.
-
Ring Opening: While less common for stable spirocyclic systems, enzymatic cleavage of one of the rings can occur.
The identification of metabolites is crucial for understanding a compound's metabolic fate and potential for the formation of reactive or toxic byproducts.[18] This is typically achieved using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques.[13][19]
Caption: Common metabolic pathways for N-heterocycles.
Conclusion and Future Directions
The 2,6-diazaspiro[3.4]octane moiety represents a valuable addition to the medicinal chemist's toolkit, offering a rigid, three-dimensional scaffold with the potential for improved metabolic stability compared to some traditional heterocyclic systems.[2][5] The inherent stability of this spirocyclic core can lead to compounds with more favorable pharmacokinetic profiles, a critical attribute for successful drug development.
As with any novel scaffold, a thorough understanding of its metabolic profile is paramount. The experimental protocols and analytical strategies outlined in this guide provide a framework for the robust assessment of the metabolic stability of drug candidates containing the 2,6-diazaspiro[3.4]octane moiety. Continued research in this area will further elucidate the structure-metabolism relationships for this promising class of compounds, paving the way for the design of next-generation therapeutics with enhanced efficacy and safety.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 14. agilent.com [agilent.com]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride
Welcome to your essential guide for the responsible and safe disposal of 2,6-Diazaspiro[3.4]octan-5-one hydrochloride. As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle, including their disposal. This guide provides a detailed, step-by-step protocol, grounded in scientific principles and regulatory compliance, to ensure that this compound is managed safely and effectively from the point of generation to its final disposition.
The information herein is synthesized from established safety data and general best practices for laboratory chemical waste management. The causality behind each procedural step is explained to empower you to make informed decisions in your laboratory setting.
Hazard Assessment and Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. Based on the Safety Data Sheet (SDS) for the free base, 2,6-Diazaspiro[3.4]octan-5-one, the hydrochloride salt should be handled with the same, if not greater, level of caution.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given its nature as a hydrochloride salt, it is likely to be a water-soluble, crystalline solid. The acidic nature of the hydrochloride may also contribute to its corrosive properties in the presence of moisture.
| Hazard Profile: this compound | |
| Physical State | Solid |
| CAS Number | 1203797-62-9 (free base) |
| Molecular Formula | C₆H₁₁ClN₂O |
| GHS Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |
| Primary Disposal Route | Licensed Chemical Waste Contractor |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[1]
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, safety goggles. A face shield is recommended if there is a risk of splashing.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is essential. Ensure that skin is not exposed.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid material should ideally be done in a chemical fume hood.[1]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure safe transport and disposal.[2][3][4]
-
Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.[2][3]
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The original container, if in good condition, can be used.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., irritant, harmful).[5]
Step-by-Step Disposal Protocol
The following protocol outlines the disposal procedure for pure compound, contaminated materials, and empty containers.
Disposal of Unused or Waste this compound
-
Preparation: Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[6] Ensure all necessary PPE is worn.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Use tools (e.g., spatula, scoop) that will not generate excessive dust.
-
Container Sealing: Securely close the waste container. Do not overfill; leave at least 10% headspace to allow for expansion.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and well-ventilated, away from incompatible materials.[4][5]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal of Contaminated Materials
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.
-
Segregation: Keep this waste stream separate from non-hazardous laboratory trash.
-
Disposal: The container of contaminated solids should be collected by your institution's hazardous waste program.
Decontamination of Empty Containers
"RCRA empty" containers can be disposed of in the regular trash, but only after proper decontamination.[7] For a container that held an acutely hazardous chemical, triple rinsing is required.[7] Given the "harmful" classification of this compound, triple rinsing is a best practice.
-
First Rinse: Add a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble, such as methanol) to the empty container, cap it, and shake to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container for liquid waste.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Container Disposal: Once the container is triple-rinsed and dry, deface the original label and dispose of it in the appropriate recycling or trash receptacle, as per your institution's guidelines.[8]
Emergency Procedures for Spills
In the event of a spill, the primary goal is to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading. For a solid spill, avoid creating dust.
-
Cleanup: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it in a labeled hazardous waste container.[9][10] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

